5-Chloro-1,7-naphthyridin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHBCAINYKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498388 | |
| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-13-9 | |
| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,7-naphthyridin-8-ol
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-1,7-naphthyridin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven methodologies for the characterization of this and similar molecules.
Section 1: Molecular Structure and Tautomerism
This compound possesses a planar, bicyclic aromatic ring system. The presence of a hydroxyl group at the C8 position, adjacent to a ring nitrogen, introduces the critical feature of tautomerism. The molecule exists in a dynamic equilibrium between the -ol form (this compound) and the -one form (5-Chloro-1,7-naphthyridin-8(7H)-one).
Caption: Tautomeric equilibrium of this compound.
In the solid state and in most solvents, the equilibrium is expected to heavily favor the keto tautomer due to the thermodynamic stability of the amide-like functionality. This has significant implications for its hydrogen bonding capacity, crystal packing, and solubility. Spectroscopic techniques, particularly NMR, are essential to probe this equilibrium in solution.
Section 2: Core Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂O | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| Melting Point | Predicted: >200 °C | Based on related naphthyridinones. High melting points are typical for planar, hydrogen-bonding capable heterocyclic compounds. |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Based on the boiling point of 5-Bromo-1,7-naphthyridin-8(7H)-one (455.087 °C at 760 mmHg). The chloro-analog is expected to have a lower boiling point. |
| pKa | Predicted: 2.0 - 3.0 (ring nitrogen), 8.0 - 9.0 (hydroxyl/N-H) | The pKa of the ring nitrogen is estimated from 5-chloro-1,7-naphthyridine (pKa ≈ 2.04). The acidity of the N-H in the keto tautomer is expected to be in the range of phenols or slightly more acidic due to the electron-withdrawing nature of the ring system. |
| logP (calculated) | 1.5 - 2.5 | This value is an estimate and will be highly dependent on the tautomeric form and the specific algorithm used for calculation. Experimental determination is crucial. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | The planar, crystalline nature and hydrogen bonding capabilities suggest low aqueous solubility. |
Section 3: Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the chloro and hydroxyl/keto functionalities. In a deuterated solvent like DMSO-d₆, the N-H proton of the keto tautomer would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The coupling constants between adjacent protons will be invaluable for assigning the regiochemistry.
13C NMR: The carbon spectrum will reveal eight distinct signals. The carbonyl carbon of the keto tautomer will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
-
Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 180. A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected, which is a definitive indicator of the presence of a single chlorine atom.
-
Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 181, also showing the characteristic chlorine isotopic pattern at m/z 183.
Infrared (IR) Spectroscopy
IR spectroscopy can provide strong evidence for the dominant tautomeric form. The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the keto tautomer. A broad absorption in the 3200-3500 cm⁻¹ region would correspond to the N-H stretch of the keto form or the O-H stretch of the enol form.
Section 4: Experimental Protocols
The following section details standardized protocols for the synthesis and characterization of this compound.
Synthesis
A plausible synthetic route to this compound involves the cyclization of a suitably substituted pyridine precursor, followed by chlorination.
Caption: A generalized synthetic workflow for 5-Chloro-1,7-naphthyridin-8(7H)-one.
Step-by-Step Protocol (Adapted from related syntheses):
-
Synthesis of 1,7-Naphthyridin-8(7H)-one: This can be achieved through various established methods, such as the Gould-Jacobs reaction, starting from a 3-aminopyridine derivative and a suitable three-carbon synthon.
-
Chlorination:
-
To a solution of 1,7-Naphthyridin-8(7H)-one in a suitable solvent (e.g., phosphorus oxychloride), add the chlorinating agent (e.g., phosphorus oxychloride can serve as both solvent and reagent).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Then, titrate with a standardized solution of a strong base (e.g., NaOH).
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Section 5: Conclusion
The physicochemical properties of this compound, particularly its tautomeric equilibrium and hydrogen bonding potential, are critical determinants of its behavior in biological and chemical systems. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework for its synthesis and characterization, empowering researchers to generate high-quality, reliable data. The provided protocols are based on established methodologies and offer a solid foundation for further investigation into this promising class of compounds.
References
- Smolecule. (n.d.). Buy 8-Chloro-1,7-naphthyridine-3-carbaldehyde.
-
ResearchGate. (2025). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI:10.1039/D4RA04262J.
- BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
-
López-Cara, L. G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]
- Smolecule. (2023). Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0.
-
PubChem. (n.d.). 7-Amino-5-chloro-1,7-naphthyridin-8-one. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
Poulos, K., et al. (2019). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 96(9), 1965-1971. [Link]
Sources
An In-Depth Technical Guide to the Proposed Synthesis of 5-Chloro-1,7-naphthyridin-8-ol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive, technically-grounded proposed synthesis of a novel derivative, 5-Chloro-1,7-naphthyridin-8-ol. While a direct published synthesis for this specific molecule is not currently available, this document outlines a plausible and robust synthetic strategy based on established and analogous reactions in heterocyclic chemistry. The proposed route commences with the construction of the 1,7-naphthyridin-8-ol core, followed by a regioselective chlorination at the C5 position. This guide offers a detailed, step-by-step experimental protocol, mechanistic insights, and visual representations of the synthetic pathway to empower researchers in the synthesis of this and related compounds.
Introduction: The Significance of the 1,7-Naphthyridine Core
Naphthyridines and their derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable interest from both synthetic and medicinal chemists. Their broad spectrum of biological activities makes them privileged scaffolds in drug discovery. Specifically, the 1,7-naphthyridine framework has been identified as a key component in molecules targeting a variety of diseases. For instance, derivatives have shown promise as selective Tpl2 kinase inhibitors for the treatment of rheumatoid arthritis, as well as demonstrating antiparasitic and antitumor activities.[1] The functionalization of the 1,7-naphthyridine core allows for the fine-tuning of its pharmacological properties, making the development of novel synthetic routes to substituted derivatives a critical endeavor.
This guide focuses on a proposed synthesis of this compound, a previously unreported derivative. The introduction of a chloro group at the C5 position and a hydroxyl group at the C8 position is anticipated to modulate the electronic and steric properties of the naphthyridine core, potentially leading to novel biological activities.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthesis of this compound is a two-stage process:
-
Stage 1: Synthesis of the 1,7-Naphthyridin-8-ol Core. This stage focuses on the construction of the foundational bicyclic ring system.
-
Stage 2: Regioselective Chlorination. This stage involves the introduction of a chlorine atom at the C5 position of the 1,7-naphthyridin-8-ol core.
The overall proposed synthetic pathway is depicted in the workflow diagram below.
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,7-naphthyridin-8-ol
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel heterocyclic compound, 5-Chloro-1,7-naphthyridin-8-ol. Given the limited publicly available data on this specific molecule, this document emphasizes robust, field-proven methodologies and the underlying scientific principles for their application. The protocols described herein are designed as self-validating systems, grounded in authoritative regulatory guidelines and best practices for the characterization of pharmaceutical compounds.
Introduction to this compound
This compound belongs to the naphthyridine class of heterocyclic aromatic compounds. The naphthyridine scaffold, a diazanonaphthalene, is a key pharmacophore in numerous biologically active molecules. The presence of nitrogen atoms within the fused ring system imparts unique electronic properties and hydrogen bonding capabilities, making these structures versatile for designing targeted therapeutics. The chloro and hydroxyl substituents on the 1,7-naphthyridine core of the target compound are expected to significantly influence its physicochemical properties, including solubility and stability, which are critical determinants of its potential as a drug candidate. A thorough understanding of these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of any potential therapeutic application.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following section outlines a systematic approach to determining the solubility of this compound in various solvent systems relevant to pharmaceutical development.
Theoretical Considerations
The solubility of this compound will be governed by its molecular structure. The chlorine atom introduces a degree of lipophilicity, while the hydroxyl group and the nitrogen atoms in the naphthyridine rings can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. The overall solubility will be a balance of these competing factors. For instance, the related compound 5-chloro-8-hydroxyquinoline exhibits solubility in solvents like 1,4-dioxane and various alcohols and acetates, suggesting that this compound may have similar solubility characteristics[1].
Experimental Determination of Solubility
Two primary types of solubility are typically assessed during drug development: kinetic and thermodynamic solubility.[2]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used for early-stage screening of compound libraries.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is a more time-consuming but accurate measurement, crucial for later-stage development.[2]
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, 1,4-dioxane)
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials and place them on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent.
Data Presentation
The solubility data should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | 7.0 | Experimental Value | Calculated Value |
| PBS | 25 | 7.4 | Experimental Value | Calculated Value |
| 0.1 M HCl | 25 | 1.0 | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| DMSO | 25 | N/A | Experimental Value | Calculated Value |
Stability Assessment
Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[3][4][5][6] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]
Forced Degradation (Stress Testing)
Forced degradation studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.[10] The goal is to induce degradation to an extent that allows for the identification of degradation products and the validation of an analytical method that can resolve the parent compound from these products.[9]
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.[10]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C). Withdraw samples, neutralize with HCl, and analyze.[10]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and protect from light. Analyze samples at various time points.[10]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven. Analyze samples at different time points.[10]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4] A control sample should be protected from light.
Long-Term Stability Testing
Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the ICH.[5][11]
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Objective: To evaluate the stability of this compound over an extended period under specified storage conditions.
Procedure:
-
Package the compound in the proposed container closure system.
-
Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[6]
-
Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and any impurities.
Typical Parameters to Optimize:
-
Column: C18 columns are a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient elution mode.
-
Detector: A UV detector set at the λmax of this compound. A mass spectrometer can be used for peak identification.
-
Flow Rate and Column Temperature: Optimized to achieve good peak shape and resolution.
The specificity of the method is demonstrated by analyzing the samples from the forced degradation studies and showing that the peaks for the degradation products are well-resolved from the peak of the parent compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the application of the detailed protocols and methodologies described herein will enable researchers to generate the critical data necessary for its advancement as a potential therapeutic agent. Adherence to these principles will ensure the generation of reliable and defensible data that meets the stringent requirements of the drug development and regulatory landscape.
References
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Retrieved from [Link]
-
Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Solubility prediction methods for drug/drug like molecules. (2008). ResearchGate. Retrieved from [Link]
-
Q1A(R2) Guideline. (2003). International Council for Harmonisation. Retrieved from [Link]
-
7-Amino-5-chloro-1,7-naphthyridin-8-one. (n.d.). PubChem. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbio. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]
-
Synthesis of 5′-Chlorospiro(benzo[d][12][13]dioxole-2,4′-[11][12][14]thiadiazin). (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. database.ich.org [database.ich.org]
- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic Elucidation of 5-Chloro-1,7-naphthyridin-8-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Naphthyridine Scaffold in Modern Drug Development
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] The strategic placement of substituents on this rigid, planar framework allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Chloro-1,7-naphthyridin-8-ol, a key intermediate, is of particular interest to researchers in the field of drug development. Its unique electronic and steric profile, dictated by the chloro and hydroxyl moieties, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibition and anti-infective research.[2][3]
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of data, instead offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this important synthetic intermediate. The subsequent sections will delve into the predicted spectroscopic data, the underlying principles of spectral interpretation, and robust experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, a clear understanding of the molecular architecture of this compound is paramount. The numbering of the naphthyridine ring system is crucial for the unambiguous assignment of NMR signals.
Caption: Integrated workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The predicted chemical shifts are based on the analysis of similar naphthyridine structures and established substituent effects.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum is anticipated to display distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, as well as the electron-donating character of the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | Positioned between two nitrogen atoms, leading to a significant downfield shift. |
| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4, with a larger coupling to the ortho proton (H-4). |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | Shifted downfield due to the anisotropic effect of the neighboring nitrogen (N-7). |
| H-6 | 7.7 - 7.9 | Singlet (s) | - | The only proton on the pyridinone ring, adjacent to the chlorine atom. |
| OH | 10.0 - 12.0 | Broad singlet (br s) | - | The phenolic proton signal is typically broad and its chemical shift is solvent-dependent. |
Note: Predicted values are for a DMSO-d₆ solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals, corresponding to each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 150 - 155 | Located between two nitrogen atoms, resulting in a significant downfield shift. |
| C-3 | 122 - 126 | Aromatic CH carbon. |
| C-4 | 138 - 142 | Aromatic CH carbon, influenced by the adjacent nitrogen. |
| C-4a | 145 - 150 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 135 | Carbon bearing the chlorine atom; its shift is influenced by the halogen. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-8 | 160 - 165 | Carbon attached to the hydroxyl group, significantly deshielded. |
| C-8a | 148 - 152 | Quaternary carbon at the ring junction. |
Note: Predicted values are for a DMSO-d₆ solvent.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. The presence of a chlorine atom will be readily identifiable from the characteristic isotopic pattern in the mass spectrum.
| Ion/Adduct | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Isotopic Ratio |
| [M]⁺ | 180.0145 | 182.0115 | ~3:1 |
| [M+H]⁺ | 181.0223 | 183.0193 | ~3:1 |
| [M+Na]⁺ | 203.0042 | 205.0012 | ~3:1 |
The fragmentation pattern in the mass spectrum can also provide valuable structural information. Cleavage of the chloro and hydroxyl groups would likely be observed under electron ionization (EI) conditions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-Cl bonds.
| Frequency Range (cm⁻¹) | Vibration | Intensity | Interpretation |
| 3400 - 3200 | O-H stretch | Broad, Medium-Strong | Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the aromatic rings. |
| 1640 - 1580 | C=C and C=N stretching | Strong | Aromatic ring stretching vibrations. |
| 1250 - 1180 | C-O stretch | Strong | Phenolic C-O bond stretching. |
| 850 - 750 | C-Cl stretch | Medium-Strong | Indicates the presence of the chloro substituent. |
| 800 - 700 | Out-of-plane C-H bending | Strong | Provides information about the substitution pattern of the aromatic rings. |
Experimental Protocols: A Guide to Data Acquisition
The following are generalized yet robust protocols for the spectroscopic analysis of this compound. These methods are based on standard practices for the characterization of heterocyclic compounds. [1]
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for improved solubility of the hydroxyl-containing compound.
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to appropriately cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Obtain high-resolution mass spectra using an Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Ensure the mass accuracy is within 5 ppm for confident molecular formula determination.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides an unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a robust framework for researchers working with this valuable synthetic intermediate. A thorough understanding of its spectroscopic properties is not merely an academic exercise; it is a critical component of quality control and a prerequisite for the rational design of novel naphthyridine-based therapeutics. By leveraging the insights provided herein, scientists in the field of drug discovery can accelerate their research and development efforts, confident in the identity and purity of their materials.
References
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Google Scholar.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.
- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2015). ResearchGate.
- 5-chloro-1,7-naphthyridine CAS#: 67967-10-6. (n.d.). ChemicalBook.
- This compound | 67967-13-9. (n.d.). ChemicalBook.
- Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. (n.d.). Benchchem.
- 7-Amino-5-chloro-1,7-naphthyridin-8-one | C8H6ClN3O. (n.d.). PubChem.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. (n.d.). Benchchem.
- Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). ResearchGate.
-
5-chlorob[4]enzofuro[2,3-b]n[4][5]aphthyridine. (n.d.). Chemical Synthesis Database. Retrieved January 22, 2026, from
- 3.2: IR Spectroscopy. (2019). Chemistry LibreTexts.
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.
- 5-Chloro-1,8-naphthyridin-4(1H)-one. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-1,8-naphthyridin-4(1H)-one|High-Purity Research Chemical [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Potential Biological Targets for 5-Chloro-1,7-naphthyridin-8-ol
Foreword: The naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, with its various isomers forming the core of numerous biologically active agents.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The 1,7-naphthyridine isomer, in particular, has been associated with potent antineoplastic activity.[4] This guide focuses on a specific, under-characterized derivative, 5-Chloro-1,7-naphthyridin-8-ol. Given the absence of established biological targets for this molecule, this document outlines a systematic, multi-platform strategy for its comprehensive target identification and validation (TIDV). We will proceed from high-throughput computational screening to focused biochemical and cell-based validation, providing both the strategic rationale and detailed methodologies required for execution by drug discovery professionals.
Part I: In Silico Target Prediction and Hypothesis Generation
Rationale: A successful target discovery campaign begins with a robust hypothesis-generating phase. Computational, or in silico, methodologies provide a resource-efficient first pass to analyze the vast landscape of the human proteome, prioritizing potential targets for experimental validation.[5] By leveraging existing biological and chemical data, we can build a focused, data-driven strategy.
Ligand-Based Target Prediction
Expertise & Experience: The foundational "similar property principle" posits that molecules with similar structures are likely to interact with similar biological targets. We can harness this principle by systematically comparing this compound against curated databases of compounds with known bioactivities. This approach is powerful when a novel compound belongs to a chemical class with established pharmacology.
Workflow:
-
Scaffold Analysis: The 1,7-naphthyridine core is the primary query feature.
-
Database Mining: Utilize platforms such as ChEMBL, PubChem, and BindingDB to search for structurally related compounds. Pay close attention to other naphthyridine isomers, as target classes often overlap.
-
Target Class Prioritization: Collate the annotated targets of the identified structural analogs. Based on extensive literature reviews of the broader naphthyridine family, several key protein classes emerge as high-priority hypotheses.
Table 1: Hypothesized Target Classes for Naphthyridine Scaffolds Based on Published Data
| Naphthyridine Isomer | Reported Target Class | Example Targets | Reference(s) |
| 1,8-Naphthyridine | Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | [2] |
| 1,8-Naphthyridine | DNA Topoisomerases | Topoisomerase II (Topo II) | [6][7] |
| 1,6-Naphthyridine | Protein Kinases | c-Met Kinase | [8] |
| 1,7-Naphthyridine | WNT Signaling Pathway | (Component not specified) | [4] |
| 2,7-Naphthyridine | DNA Topoisomerases | DNA Gyrase / Topoisomerase IV | [9] |
| Multiple Isomers | Viral Enzymes | HIV-1 Reverse Transcriptase | [10] |
| 1,8-Naphthyridine | Bacterial Enzymes | Enoyl-ACP Reductase (InhA) | [11] |
Structure-Based Virtual Screening
Expertise & Experience: Where high-resolution protein structures for hypothesized targets are available, molecular docking can predict the binding feasibility and pose of our compound. This method provides crucial structural insights into potential interactions, such as hydrogen bonds and hydrophobic contacts, that may drive binding affinity.
Protocol: Molecular Docking against Topoisomerase IIβ
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and minimize energy using a suitable force field (e.g., MMFF94).
-
Target Preparation: Download the crystal structure of a relevant target, such as the human Topoisomerase IIβ-DNA-etoposide complex (PDB ID: 3QX3). Remove water molecules, add hydrogen atoms, and define the binding site based on the co-crystallized ligand (etoposide).
-
Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined active site.
-
Pose Analysis: Analyze the top-scoring poses. Evaluate key interactions (e.g., hydrogen bonding with active site residues, π-stacking with DNA bases) and compare the binding energy score to that of the known inhibitor. A favorable score and logical binding orientation strengthen the hypothesis.
Visualization: In Silico Target Discovery Workflow
Caption: Workflow for computational target prediction.
Part II: In Vitro Validation of Direct Target Engagement
Rationale: The hypotheses generated in silico must be rigorously tested through direct biochemical and biophysical assays. This phase aims to confirm a physical interaction between this compound and purified target proteins, and to quantify the potency of this interaction.
Broad-Spectrum Kinase Profiling
Expertise & Experience: Given that protein kinases are a prominent target class for naphthyridines, an unbiased, broad-spectrum screen is the most efficient method to identify potential kinase targets.[2][8] This approach avoids confirmation bias and can uncover unexpected activities.
Protocol: Commercial Kinase Panel Screen (e.g., ADP-Glo™ Assay Principle)
-
Compound Submission: Provide this compound at a suitable concentration (typically 1-10 µM for a primary screen) to a commercial vendor (e.g., Eurofins, Promega).
-
Assay Execution: The compound is tested against a large panel of purified human kinases (e.g., >400 kinases). The assay measures the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.
-
Data Analysis: Results are reported as percent inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition.
-
Follow-Up: For any confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
Topoisomerase II DNA Relaxation Assay
Expertise & Experience: This is a classic functional assay to determine if a compound inhibits the catalytic activity of Topoisomerase II.[6][7] The enzyme's function is to relax supercoiled DNA; inhibitors prevent this process. This protocol is self-validating, as the controls (no enzyme, no compound) provide clear benchmarks for activity.
Protocol: Plasmid-Based DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and purified human Topoisomerase IIα or IIβ enzyme.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase (to digest the enzyme) and a DNA loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topologies.
-
Visualization & Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the persistence of the supercoiled DNA band at concentrations where the enzyme would normally relax it.
Biophysical Confirmation with Surface Plasmon Resonance (SPR)
Expertise & Experience: While functional assays demonstrate inhibition, they do not definitively prove direct binding. SPR is a label-free biophysical technique that provides unequivocal evidence of a direct interaction and allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Protocol: SPR Binding Analysis
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., the top hit from the kinase screen) onto a sensor chip surface. A reference channel is prepared for background subtraction.
-
Analyte Injection: Prepare a dilution series of this compound in running buffer. Inject each concentration sequentially over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. Binding of the compound to the immobilized protein causes an increase in the signal (measured in Response Units, RU).
-
Kinetic Analysis: After each injection, flow buffer alone over the chip to monitor the dissociation phase. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
Visualization: In Vitro Target Validation Workflow
Caption: Workflow for experimental in vitro target validation.
Part III: Cell-Based Target Engagement and Functional Corroboration
Rationale: Confirming that a compound binds a purified protein is a critical step, but it is essential to demonstrate that this interaction occurs within the complex milieu of a living cell and results in a measurable biological effect.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is the definitive method for confirming target engagement in a physiological context. The underlying principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. This technique requires no modification to the compound or the cell.
Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat intact cultured cells (e.g., A549 lung cancer cells if c-Met is the target) with this compound or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, resuspend them in buffer, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Fractionation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Detection: Collect the supernatant and analyze the abundance of the target protein at each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: In vehicle-treated samples, the protein will denature and disappear from the soluble fraction as the temperature increases. In compound-treated samples, the stabilized protein will remain soluble at higher temperatures, resulting in a "thermal shift" of its melting curve.
Target-Specific Functional Assays
Expertise & Experience: The final step is to link target engagement to a downstream functional consequence. The choice of assay is dictated by the identity of the validated target.
Protocol Example: Inhibition of c-Met Phosphorylation
-
Causality: If c-Met is the validated target, its inhibition should block its autophosphorylation, which is the critical first step in its signaling cascade.[8]
-
Cell Culture & Starvation: Culture a c-Met dependent cell line (e.g., A549). Serum-starve the cells overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF), for 10-15 minutes to induce c-Met phosphorylation.
-
Lysis & Western Blot: Immediately lyse the cells and perform a Western blot. Use two primary antibodies: one that detects total c-Met protein (as a loading control) and another that specifically detects phosphorylated c-Met (p-cMet).
-
Analysis: A successful inhibitor will reduce the p-cMet signal in a dose-dependent manner without affecting the total c-Met level.
Visualization: Hypothetical c-Met Signaling Pathway Inhibition
Caption: Inhibition of c-Met autophosphorylation.
Conclusion and Future Outlook
This guide presents a rigorous, integrated strategy for the de-orphaning of this compound. By systematically progressing from broad computational hypotheses to specific, multi-faceted experimental validation, researchers can confidently identify and validate its primary biological targets. Confirmation of a specific target, such as a protein kinase or topoisomerase, through these methods provides a solid foundation for subsequent lead optimization, the investigation of detailed mechanisms of action, and eventual preclinical development. The true value of this molecule will only be unlocked through the disciplined application of the scientific principles and methodologies outlined herein.
References
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Bawa, S., & Kumar, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Gardiner, D. L., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Woźniak, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Mogahid, M. A., et al. (2018). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Egyptian Journal of Chemistry. [Link]
-
Makarasen, A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]
-
Shabaan, M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Shabaan, M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]
-
Anighoro, A., et al. (2016). Computational methods for drug repositioning. Drug Target Review. [Link]
-
Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
An In-Depth Technical Guide to 5-Chloro-1,7-naphthyridin-8-ol: A Versatile Scaffold for Chemical Biology and Drug Discovery
This technical guide provides a comprehensive overview of 5-Chloro-1,7-naphthyridin-8-ol, a halogenated heterocyclic compound with significant potential as a research chemical. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, a plausible synthetic route, analytical characterization, and the prospective biological applications of this intriguing molecule. The unique structural features of the 1,7-naphthyridine core, combined with the electronic influence of the chloro and hydroxyl substituents, make this compound a valuable starting point for the synthesis of novel bioactive agents.
Introduction: The Scientific Merit of the 1,7-Naphthyridine Core
The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electron-deficient nature of the fused pyridine rings influences its reactivity, making it amenable to specific chemical modifications. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 8-position on this scaffold creates a unique electronic and steric environment, offering opportunities for targeted derivatization and interaction with biological macromolecules.
Physicochemical Properties: A Foundation for Rational Design
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₅ClN₂O | Based on chemical structure |
| Molecular Weight | 180.59 g/mol | Calculated from the molecular formula |
| CAS Number | 67967-13-9 | [1] |
| Appearance | Predicted to be a solid at room temperature | General characteristic of similar heterocyclic compounds |
| Melting Point | Not experimentally determined. Likely >200 °C. | Based on related naphthyridine and quinoline structures[2][3] |
| Boiling Point | Not experimentally determined. | High melting point suggests a high boiling point. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General solubility of naphthyridine derivatives[2] |
| pKa | Not experimentally determined. The 8-hydroxyl group is expected to be weakly acidic. | The pKa of the related 1,5-Naphthyridine is 2.91[2] |
| Predicted XlogP | ~1.5 - 2.5 | Estimation based on the structure; the chloro group increases lipophilicity while the hydroxyl group decreases it. |
Synthesis and Characterization: A Proposed Workflow
A plausible synthetic route and a standard analytical workflow are essential for any researcher working with a novel compound. The following sections outline a generalized yet robust approach for the preparation and verification of this compound.
Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented, a viable route can be adapted from general methods for constructing substituted 8-hydroxy-1,7-naphthyridines. A potential strategy involves the cyclization of a suitably substituted aminopyridine derivative.
Step-by-Step Generalized Protocol:
-
Starting Material Selection: Begin with a suitable 2-aminopyridine precursor bearing a chlorine atom at the desired position.
-
Acylation: Acylate the aminopyridine with an appropriate reagent (e.g., an ester or acid chloride) to introduce a side chain that can participate in cyclization. This step often involves the formation of a dianion using a strong base.
-
Cyclization: Treat the resulting intermediate with a reagent like ammonium acetate under thermal conditions to facilitate the intramolecular cyclization and formation of the 1,7-naphthyridine ring system.
-
Purification: The crude product should be purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
This proposed synthesis is based on a general method for the synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines and would require optimization for this specific target molecule.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of protons in the molecule. The aromatic protons on the naphthyridine core and the hydroxyl proton will have characteristic chemical shifts.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group, C=N and C=C stretches of the aromatic rings, and the C-Cl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is typically used.
-
Melting Point Analysis: To determine the melting point range, which is a good indicator of purity.
Potential Biological Activities and Research Applications
While specific biological data for this compound is scarce, the broader class of naphthyridines and specifically 8-hydroxynaphthyridines have shown promise in several therapeutic areas. This suggests that this compound could be a valuable tool for:
-
Anticancer Research: Many naphthyridine derivatives exhibit anticancer activity, often through the inhibition of protein kinases.[4][5] The 1,7-naphthyridine scaffold can be functionalized to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.
-
Antimicrobial Drug Discovery: The naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a notable example.[6] Halogenated derivatives, in particular, have shown potent antimicrobial effects.[7] this compound could serve as a precursor for novel antibiotics or as an antibiotic enhancer.[8]
-
Antiparasitic Research: 8-Hydroxynaphthyridines have demonstrated potent in vitro antileishmanial activity, which is believed to be driven by the chelation of divalent metal cations essential for parasitic enzymes.[9]
Proposed Signaling Pathway for Kinase Inhibition
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (e.g., ADP-Glo™ Assay):
-
Reaction Setup: In a 384-well plate, combine the target kinase, a suitable substrate, and varying concentrations of this compound (or its derivatives).
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][10]
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel chemical probes and therapeutic agents. Its unique substitution pattern offers opportunities for regioselective modifications, enabling the exploration of structure-activity relationships in various biological contexts. While further experimental validation of its physicochemical properties and biological activities is required, this technical guide provides a solid foundation for researchers to embark on the investigation of this intriguing molecule. Future research should focus on the development of an optimized and scalable synthesis, comprehensive biological screening against a panel of kinases and microbial strains, and elucidation of its precise mechanisms of action.
References
- Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Deriv
- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. (n.d.). BenchChem.
- Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. (n.d.). BenchChem.
- Application Notes and Protocols: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors. (n.d.). BenchChem.
-
A facile synthesis of 1-hydroxy-5-chloro- benzo[f][4][8]naphthyridines. (n.d.). Indian Journal of Chemistry.
- This compound | 67967-13-9. (n.d.). ChemicalBook.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI.
- Antimicrobial Activity of Naphthyridine Deriv
- Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
- Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science.
- Comparative In Vitro Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine and its Deriv
- The halogenated 8 hydroxyquinolines. (n.d.).
- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.
- This compound | 67967-13-9. (n.d.). ChemicalBook.
- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (n.d.).
- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. (n.d.). BenchChem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.
- 5-chloro-1,7-naphthyridine CAS#: 67967-10-6. (n.d.). ChemicalBook.
- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central.
- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.).
- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
- 7-Amino-5-chloro-1,7-naphthyridin-8-one. (n.d.). PubChem.
- 5-Chloro-8-hydroxyquinoline b-D-glucuronide. (n.d.). PubChem.
- Chemistry and Biological Activities of 1,8-Naphthyridines. (n.d.).
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
-
5-chloro[6]benzofuro[2,3-b][6][11]naphthyridine. (n.d.). Chemical Synthesis Database.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PubMed Central.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.).
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020).
- NMR Spectroscopy for Metabolomics Research. (1989). MDPI.
- 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. (n.d.). Cheméo.
- 5-Chloro-8-hydroxyquinoline. (n.d.). Chemsrc.
- Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. (n.d.). BenchChem.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
-
Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][4][8]naphthyridine. (n.d.). IJASRM.
Sources
- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-chloro-1,7-naphthyridine CAS#: 67967-10-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scilit.com [scilit.com]
discovery and history of 5-Chloro-1,7-naphthyridin-8-ol
An In-depth Technical Guide on the Synthesis and Potential Utility of 5-Chloro-1,7-naphthyridin-8-ol
Abstract
The naphthyridine framework represents a class of privileged heterocyclic scaffolds in medicinal chemistry, with various isomers demonstrating a wide spectrum of biological activities. Among these, the 1,7-naphthyridine core has attracted significant interest for its utility in developing targeted therapeutics, notably as kinase inhibitors. This technical guide addresses the . While a detailed historical record for this specific substituted compound is not prominent in the literature, its structural lineage is rooted in the broader history of naphthyridine chemistry. This document provides a comprehensive overview by first exploring the historical context and foundational synthesis of the 1,7-naphthyridine ring system. Subsequently, a scientifically grounded, plausible synthetic pathway for this compound is proposed, complete with detailed experimental protocols and mechanistic rationale. Finally, we explore its potential biological significance based on structure-activity relationships derived from analogous compounds, offering a forward-looking perspective for researchers in drug discovery and chemical biology.
The Naphthyridine Core: A Versatile Scaffold in Drug Discovery
Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. The family consists of six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each defined by the relative positions of the nitrogen atoms in the fused pyridine rings.[1][2] The first naphthyridine was synthesized by Reissert in 1893, with the full family of unsubstituted isomers being completed by 1958.[1]
These scaffolds are of immense interest to medicinal chemists due to their structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse functionalization. Derivatives have shown a remarkable range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The 1,8-naphthyridine isomer is perhaps the most famous, forming the core of the first quinolone antibiotic, nalidixic acid, discovered in 1962.[6]
The 1,7-naphthyridine isomer, the focus of this guide, has more recently emerged as a valuable pharmacophore. Notably, it has been identified as a key structural motif for inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for treating rheumatoid arthritis and other inflammatory diseases.[3] Furthermore, various 1,7-naphthyridine derivatives have demonstrated potential as antitumor and antiparasitic agents.[3]
Foundational Synthesis of the 1,7-Naphthyridine Ring System
The construction of the 1,7-naphthyridine core relies on established cyclization strategies, often adapting classical methods used for quinoline and isoquinoline synthesis. The choice of strategy is dictated by the desired substitution pattern on the final molecule.
One of the most effective and versatile methods involves the intramolecular cyclization of a substituted pyridine precursor. For instance, an acid-catalyzed cyclization of 2-cyano-3-pyridylacetonitrile has been successfully employed to generate the 1,7-naphthyridine skeleton.[7] Another common approach is a variation of the Friedländer annulation, which involves the condensation of a 3-amino-4-formylpyridine (or related ketone) with a compound containing an active methylene group. These methods provide a robust foundation for building complex, substituted 1,7-naphthyridines.
Proposed Synthesis and Characterization of this compound
While a dedicated paper on the original synthesis of this compound is not readily found, a plausible and efficient synthetic route can be designed based on established chemical principles for analogous heterocyclic systems, such as the Conrad-Limpach and Gould-Jacobs reactions.[8][9] The proposed workflow prioritizes commercially available starting materials and high-yield transformations.
Proposed Synthetic Workflow
The logical approach involves constructing the second ring onto a pre-functionalized chloropyridine starting material. This ensures precise control over the placement of the chloro substituent at the C5 position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((4-chloropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-4-chloropyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Reaction: Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aminopyridine.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is triturated with petroleum ether or hexane to induce crystallization.
-
Purification: The crude solid is collected by filtration, washed with cold petroleum ether, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Causality: This step is a classic Gould-Jacobs reaction precursor formation. Diethyl (ethoxymethylene)malonate serves as a three-carbon synthon. The reaction proceeds via nucleophilic attack of the amino group on the electron-deficient enol ether, followed by the elimination of ethanol to form the stable enamine intermediate. Heating drives the reaction to completion by removing the ethanol byproduct.
Protocol 2: Synthesis of Ethyl 5-chloro-8-hydroxy-1,7-naphthyridine-3-carboxylate
-
Reactant Preparation: Add the enamine intermediate from Protocol 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and reflux condenser.
-
Reaction: Heat the solution to approximately 250 °C. The intramolecular cyclization is typically rapid at this temperature and is often complete within 15-30 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to below 100 °C and dilute with a large volume of hexane or petroleum ether to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the solvent, and dry. The crude product is often of sufficient purity for the next step.
Causality: This is a thermal intramolecular cyclization. The high temperature provides the activation energy needed for the aromatic ring to attack one of the ester carbonyls, leading to the formation of the second six-membered ring and elimination of ethanol. Dowtherm A is used as the solvent due to its high boiling point (257 °C) and thermal stability, which are essential for this transformation.
Protocol 3: Synthesis of this compound (Target Molecule)
-
Hydrolysis: Suspend the ester from Protocol 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylate salt.
-
Decarboxylation: Cool the solution and carefully acidify with concentrated hydrochloric acid or sulfuric acid until it is strongly acidic (pH ~1). Upon acidification, the carboxylic acid intermediate forms and often precipitates.
-
Isolation: Heat the acidic mixture gently or continue refluxing for an additional 1-2 hours to facilitate decarboxylation. Cool the mixture and collect the precipitated solid product by filtration.
-
Purification: Wash the solid with cold water and dry. Recrystallization from a suitable solvent like ethanol, water, or a mixture thereof can be performed to yield the purified this compound.
Causality: The saponification (hydrolysis) of the ester is a standard procedure using a strong base. The subsequent acidification protonates the carboxylate and the ring nitrogen. The β-keto acid system (relative to the ring nitrogen) is unstable to heat under acidic conditions, readily undergoing decarboxylation to yield the final product. The hydroxyl group at position 8 exists in tautomeric equilibrium with its keto form, 5-chloro-1,7-naphthyridin-8(7H)-one.
Physicochemical and Spectroscopic Characterization
Validation of the final product's identity and purity is critical. The following data provides a reference for characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| CAS Number | Not available | N/A |
| Predicted XlogP | ~1.5 - 2.0 | N/A |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
Note: As this compound is not widely cataloged, experimental data is unavailable. Values are calculated or predicted based on its structure.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. A broad singlet for the hydroxyl proton (OH) would also be expected, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the bicyclic core.
-
Mass Spectrometry (EI-MS or ESI-MS): A molecular ion peak (M⁺) at m/z ≈ 180 is expected, along with a characteristic M+2 peak at m/z ≈ 182 with roughly one-third the intensity, confirming the presence of a single chlorine atom.
-
IR Spectroscopy: Key absorption bands would include a broad peak around 3400 cm⁻¹ (O-H stretch), peaks in the 1620-1500 cm⁻¹ region (C=C and C=N stretching of the aromatic rings), and a peak in the 800-700 cm⁻¹ range (C-Cl stretch).
Potential Biological Significance and Future Directions
The specific biological activity of this compound is not documented, but its structural features allow for informed hypotheses regarding its potential applications.
-
Kinase Inhibition: As a derivative of the 1,7-naphthyridine scaffold, the compound is a prime candidate for screening against kinase panels, particularly Tpl2.[3] The 5-chloro and 8-hydroxy groups would serve as key pharmacophoric features influencing binding affinity and selectivity.
-
Antiparasitic Activity: A series of 8-hydroxy-1,6-naphthyridines have demonstrated potent in vitro antileishmanial activity.[10] Given the structural similarity, this compound warrants investigation against parasites like Leishmania.
-
Antibiotic Enhancement: Halogenated naphthyridines, particularly chloro-substituted 1,8-naphthyridine derivatives, have been shown to act as antibiotic modulators, enhancing the efficacy of fluoroquinolones against multi-drug resistant bacteria.[2][11][12] This synergistic activity is a promising area of research for the target compound.
-
Anticancer Research: The broader family of halogenated naphthyridines has shown potential as anticancer agents.[13] The chlorine atom can modulate the electronic properties of the ring system and provide a vector for further synthetic modification.
Future research should focus on the synthesis of this molecule via the proposed route, followed by comprehensive screening in relevant biological assays to validate these hypotheses. Structure-activity relationship (SAR) studies, using the 5-chloro and 8-hydroxy positions as handles for further derivatization, could lead to the development of novel therapeutic agents.
Conclusion
While the specific discovery of this compound is not a landmark event in the historical record, its parent 1,7-naphthyridine scaffold is firmly established as a structure of significant medicinal value. By applying established principles of heterocyclic chemistry, a robust and logical synthetic pathway can be proposed and executed. The resulting compound is a promising candidate for drug discovery efforts, with potential applications in oncology, infectious diseases, and the treatment of inflammatory disorders. This guide provides the foundational chemical knowledge and experimental framework necessary for researchers to synthesize, validate, and explore the therapeutic potential of this intriguing molecule.
References
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloro-1,8-naphthyridin-4(1H)-one|High-Purity Research Chemical [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 5-Chloro-1,7-naphthyridin-8-ol in Medicinal Chemistry
Foreword: The Strategic Value of the 1,7-Naphthyridine Scaffold
In the landscape of modern drug discovery, the concept of "privileged scaffolds" guides medicinal chemists toward molecular frameworks with a proven track record of interacting with diverse biological targets.[1] The naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, is a prominent example of such a scaffold.[2] The specific arrangement of nitrogen atoms within this framework gives rise to several isomers, with the 1,7-naphthyridine system being of particular interest due to its unique electronic and steric properties. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, allows for a multitude of interactions, including hydrogen bonding and π-stacking with various enzymes and receptors.[1][3] This versatility has led to the exploration of 1,7-naphthyridine derivatives in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4]
This guide focuses on a key functionalized intermediate, 5-Chloro-1,7-naphthyridin-8-ol , and its strategic application in the synthesis of novel drug candidates. The presence of a chloro group at the 5-position and a hydroxyl group at the 8-position offers medicinal chemists a versatile platform for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| CAS Number | 67967-13-9 | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not explicitly available; related compounds suggest a relatively high melting point due to hydrogen bonding capabilities. | |
| Boiling Point | >300 °C (Predicted) | |
| pKa | Phenolic proton is weakly acidic; pyridine nitrogens are weakly basic. | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; limited solubility in water. |
Note: Some physical properties are predicted or inferred from related structures due to limited publicly available experimental data for this specific compound.
Synthetic Protocols: A Gateway to Novel Derivatives
The strategic value of this compound lies in its potential for selective functionalization. The chloro substituent at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 8-position can be alkylated, acylated, or used as a hydrogen bond donor in interactions with biological targets.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds, particularly for generating biaryl structures prevalent in kinase inhibitors.[6][7] This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[7]
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[8]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1,7-naphthyridin-8-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which is crucial for its activity.
-
Degassed Solvents: Removes dissolved oxygen that can also deactivate the catalyst.
-
Base: The base is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. This protocol outlines a general procedure for the reaction of this compound with various amines.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Xantphos or a similar bulky phosphine ligand (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, the palladium catalyst, the ligand, and the base to a dry reaction tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography or recrystallization.
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective for coupling with less reactive aryl chlorides. The base is also a key parameter; stronger, non-nucleophilic bases like NaOtBu are often required for challenging couplings.
Applications in Medicinal Chemistry: Targeting Kinases and Beyond
The 1,7-naphthyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]
Derivatives of this compound are prime candidates for the development of novel kinase inhibitors. The 1,7-naphthyridine core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase's hinge region. The substituent at the 5-position, introduced via reactions like the Suzuki coupling, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The 8-hydroxy group can also participate in hydrogen bonding interactions or serve as an attachment point for linkers in the development of PROTACs or other targeted therapies.
For instance, substituted 1,7-naphthyridines have been investigated as inhibitors of PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha), a target of interest in oncology.[3] The ability to readily diversify the 5-position of the this compound core allows for the rapid generation of a library of analogues for SAR studies against such targets.
Caption: Inhibition of a Kinase Signaling Pathway.
Beyond kinase inhibition, the broader naphthyridine family has been associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects, highlighting the vast potential of this scaffold in drug discovery.[4][10]
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of 5-substituted-1,7-naphthyridin-8-ol derivatives against a generic kinase target, illustrating how modifications at the 5-position can impact inhibitory activity.
| Compound ID | 5-Position Substituent (R) | Kinase IC₅₀ (nM) | Rationale for Activity |
| 1 | -Cl (Starting Material) | >10,000 | Lacks a significant substituent to occupy the hydrophobic pocket. |
| 2a | -Phenyl | 500 | Phenyl group provides a basic level of hydrophobic interaction. |
| 2b | -4-Fluorophenyl | 250 | Fluoro substitution can enhance binding through favorable electrostatic or hydrophobic interactions. |
| 2c | -4-Methoxyphenyl | 150 | Methoxy group can act as a hydrogen bond acceptor with residues in the active site. |
| 2d | -3-Aminophenyl | 80 | Amino group can form an additional hydrogen bond, significantly improving potency. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual points of functionality allow for the strategic and efficient synthesis of diverse libraries of compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this scaffold in the pursuit of novel and effective therapeutics. The robust synthetic methodologies, coupled with the inherent biological relevance of the 1,7-naphthyridine core, make this compound a cornerstone for innovation in modern drug discovery.
References
- A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery - Benchchem. (URL: )
- The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine - Benchchem. (URL: )
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. (URL: )
- 7-Methyl-1,8-naphthyridin-2-amine: A Privileged Scaffold in Modern Drug Discovery - Benchchem. (URL: )
- Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors - Benchchem. (URL: )
- Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (URL: )
- This compound | 67967-13-9 - ChemicalBook. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 67967-13-9 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Chloro-1,7-naphthyridin-8-ol: A Versatile Intermediate for Kinase Inhibitor Discovery
Introduction: The Naphthyridine Scaffold in Modern Drug Discovery
The 1,7-naphthyridine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an ideal framework for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The strategic functionalization of the naphthyridine core allows for the precise orientation of pharmacophoric groups to interact with the ATP-binding site of kinases, leading to the development of targeted therapeutics. Among the various functionalized naphthyridines, 5-Chloro-1,7-naphthyridin-8-ol stands out as a particularly valuable intermediate. The chlorine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, while the hydroxyl group at the 8-position can participate in crucial hydrogen-bonding interactions within the kinase active site. This application note provides a comprehensive guide to the synthesis and utilization of this compound in the discovery of novel kinase inhibitors.
Synthesis of the this compound Core
Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a classic and robust method for the construction of 4-hydroxyquinoline and related heterocyclic systems. By adapting this methodology, one can envision a pathway to this compound starting from readily available pyridine derivatives.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-(((6-chloropyridin-2-yl)amino)methylene)malonate (Intermediate Adduct)
-
In a round-bottom flask, combine 2-amino-6-chloropyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product, often a solid, can be purified by recrystallization from ethanol to yield the desired intermediate adduct.
Step 2: Synthesis of Ethyl 5-chloro-8-hydroxy-1,7-naphthyridine-6-carboxylate
-
To a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel, add the intermediate adduct from Step 1.
-
Heat the mixture to 240-250 °C for 30-60 minutes. This high-temperature cyclization is crucial for the formation of the naphthyridine ring.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain the cyclized product.
Step 3: Synthesis of this compound
-
Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
-
The decarboxylation will occur upon acidification and heating, leading to the precipitation of the final product.
-
Filter the solid, wash with cold water, and dry to afford this compound.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The true value of this compound lies in its potential for diversification to create libraries of potential kinase inhibitors. The chlorine at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3][4][5][6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can be tailored to target the specific sub-pockets of a kinase active site.
While specific examples for the 1,7-naphthyridine isomer are emerging, the closely related 2,7-naphthyridinone scaffold has been successfully employed in the development of potent c-Kit and VEGFR-2 kinase inhibitors.[7] A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, demonstrating the utility of a chloro-naphthyridinone intermediate in generating highly active compounds.[7]
Diagram: General Workflow for Kinase Inhibitor Synthesis
Caption: Diversification of the this compound core.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture and then the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1,7-naphthyridin-8-ol.
| Entry | Aryl Boronic Acid | Expected Product | Notes |
| 1 | Phenylboronic acid | 5-Phenyl-1,7-naphthyridin-8-ol | Standard coupling partner. |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,7-naphthyridin-8-ol | Electron-donating groups are generally well-tolerated. |
| 3 | 3-Pyridylboronic acid | 5-(Pyridin-3-yl)-1,7-naphthyridin-8-ol | Heteroaryl boronic acids can be used to introduce additional hydrogen bond acceptors/donors. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Aryl or Heteroaryl Amine (1.1 - 1.3 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, the palladium pre-catalyst, and the ligand in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-substituted-1,7-naphthyridin-8-ol.
| Entry | Amine | Expected Product | Notes |
| 1 | Aniline | 5-(Phenylamino)-1,7-naphthyridin-8-ol | A linker to introduce further diversity. |
| 2 | 4-Fluoroaniline | 5-((4-Fluorophenyl)amino)-1,7-naphthyridin-8-ol | Fluorine can improve metabolic stability and binding affinity. |
| 3 | 3-Aminopyrazole | 5-(1H-Pyrazol-3-ylamino)-1,7-naphthyridin-8-ol | Introduces a heteroaromatic amine for specific interactions. |
Conclusion and Future Outlook
This compound is a highly promising and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic placement of a chloro substituent and a hydroxyl group provides an excellent starting point for the construction of diverse chemical libraries. The proposed synthetic route, based on established chemical principles, offers a practical approach for its preparation. The subsequent application of robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the systematic exploration of the chemical space around the 1,7-naphthyridine core. As the demand for targeted and effective cancer therapies continues to grow, the strategic use of such well-designed intermediates will undoubtedly accelerate the discovery of the next generation of kinase inhibitors.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(18), 3271. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Organic Chemistry Portal. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry, 61(21), 9683–9697. [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 339-352. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
An In-Depth Technical Guide to the Synthesis and Application of 5-Chloro-1,7-naphthyridin-8-ol
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This nitrogen-containing bicyclic system is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound is a strategically important derivative, serving as a versatile building block for the synthesis of more complex and potent therapeutic agents. The presence of a chloro group at the C5 position and a hydroxyl group at the C8 position provides two distinct and reactive handles for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their work. The protocols are grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis of this compound
The synthesis of the 1,7-naphthyridine ring system can be achieved through various cyclization strategies. A common and effective approach involves the condensation of a substituted aminopyridine with a β-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. The following is a robust, multi-step protocol for the synthesis of this compound, adapted from established methodologies for naphthyridinone synthesis.[5][6]
Synthetic Workflow Overview
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Diethyl ((5-chloropyridin-2-yl)amino)methylenemalonate (Intermediate Enamine)
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-5-chloropyridine (1 equiv.) and anhydrous toluene (10 mL per gram of aminopyridine).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at room temperature. Causality: NaH acts as a strong base to deprotonate the amino group, forming a more nucleophilic aminopyridine anion.
-
Condensation: To the resulting suspension, add diethyl malonate (1.1 equiv.) dropwise via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization to form this compound Precursor
-
Setup: Add the crude enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether (20 mL per gram of enamine) in a flask equipped for high-temperature reactions.
-
Cyclization: Heat the mixture to 250 °C and maintain for 30-60 minutes. Causality: The high temperature facilitates an intramolecular thermal cyclization (Gould-Jacobs reaction type) to form the naphthyridine ring system.[5]
-
Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the crude cyclized product. This product exists predominantly in its tautomeric form, 5-Chloro-1,7-naphthyridin-8(7H)-one.
Step 3: Chlorination to yield this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the crude product from Step 2 (1 equiv.) in phosphorus oxychloride (POCl₃, 10-15 equiv.).
-
Chlorination: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chloro groups.[5][6][7]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 2: Purification Protocols
Purification is critical to remove unreacted starting materials, by-products, and residual reagents. A combination of recrystallization and column chromatography is often most effective.
Purification Workflow
Caption: General purification workflow for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and is often the first method attempted.[8]
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water or hexane) to find a system where the compound is soluble at high temperatures but poorly soluble at room temperature or below. An ethanol/water or ethyl acetate/hexane system is a good starting point.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This method is used to separate the target compound from impurities with similar polarity.[9]
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Gradient of 1-10% Methanol in Dichloromethane | This gradient effectively separates polar naphthyridine derivatives from less polar by-products. |
| Sample Loading | Dry loading is preferred | Adsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for the tracking of fractions containing the product. |
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 1% Methanol in DCM) and pack it into a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to create a dry powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with low polarity and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Part 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the final compound. The following data are predicted based on the known properties of related naphthyridine structures.[10][11][12]
| Property | Predicted Value / Characteristics |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (Decomposition may occur) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, DCM |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons. The hydroxyl proton may appear as a broad singlet.
-
δ ~9.0-9.2 ppm (s, 1H, H2)
-
δ ~8.5-8.7 ppm (d, 1H, H4)
-
δ ~7.8-8.0 ppm (d, 1H, H3)
-
δ ~7.5-7.7 ppm (s, 1H, H6)
-
δ ~11.0-12.0 ppm (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~160-162 (C8)
-
δ ~150-155 (C2, C8a)
-
δ ~140-145 (C4)
-
δ ~130-135 (C5)
-
δ ~120-125 (C3, C4a)
-
δ ~115-120 (C6)
-
Mass Spectrometry (MS):
-
Expected m/z: 180.01 [M]⁺, 182.01 [M+2]⁺
-
Key Feature: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Infrared (IR) Spectroscopy:
-
Characteristic Peaks (cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3100-3000 (aromatic C-H stretch)
-
1620-1580 (C=N and C=C stretches)
-
~750 (C-Cl stretch)
-
Part 4: Applications in Drug Discovery and Organic Synthesis
This compound is not typically an end-product but a valuable intermediate for creating libraries of compounds for SAR studies. The chloro and hydroxyl groups are ideal for functionalization.
Role as a Synthetic Intermediate
Caption: Derivatization pathways for this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol describes the introduction of an aryl or heteroaryl group at the C5 position, a common strategy in the development of kinase inhibitors.[4]
-
Reagent Setup: In a microwave vial or Schlenk tube, combine this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere at 100-120 °C for 2-6 hours (or using microwave irradiation at 120-150 °C for 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (as described in Part 2) to yield the 5-aryl-1,7-naphthyridin-8-ol derivative.
References
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds - Benchchem.
- The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent - Benchchem.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing).
- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine - Benchchem.
- Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs - Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
-
8-CHLORO-[8][9]NAPHTHYRIDINE | 13058-77-0 - ChemicalBook. Available at:
- Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate.
- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine in Organic Synthesis - Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
- Spectral Characteristics of 2,7-Naphthyridines - MDPI.
- 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum - ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 7. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 8. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of Naphthyridine Scaffolds
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 5-Chloro-1,7-naphthyridin-8-ol
The 1,7-naphthyridine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant biological activity. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various enzymatic targets. The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its tolerance for a wide range of functional groups and relatively mild reaction conditions have made it an indispensable tool in modern synthetic chemistry.[2] This guide provides a detailed application protocol for the Suzuki-Miyaura coupling of this compound, a valuable intermediate for creating diverse libraries of potential therapeutic agents.
However, this specific transformation presents distinct challenges that require a nuanced approach:
-
Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][3]
-
Heterocyclic Inhibition: The lone pair electrons on the pyridine-like nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5]
-
Substrate Acidity: The 8-hydroxyl group exists in tautomeric equilibrium with its 1,7-naphthyridin-8(7H)-one form, presenting an acidic N-H proton that can react with the base, influencing the reaction stoichiometry and catalyst performance.
This document serves as a senior-level guide, explaining the causality behind experimental choices to empower researchers to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and necessitates the use of highly active catalytic systems.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base, forming a more nucleophilic "ate" complex.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Key Parameters and Rationale for Selection
The success of coupling an unactivated heteroaryl chloride hinges on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Source & Ligand (The "Engine"): Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key is to use a combination of a palladium source with an electron-rich, sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC).[8]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to promote the challenging oxidative addition step and facilitate the final reductive elimination.[9] They create a highly active, coordinatively unsaturated Pd(0) species.
-
NHC Ligands: N-heterocyclic carbenes are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are highly effective for activating C-Cl bonds. PEPPSI™-type precatalysts are commercially available and convenient to use.[6][8]
-
Precatalysts: Using well-defined precatalysts (e.g., G3/G4 Buchwald precatalysts, PEPPSI-IPr) is highly recommended. They offer greater stability, accurate catalyst loading, and more reliable initiation of the catalytic cycle compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]
-
-
Base (The "Activator"): The base plays a dual role: activating the boronic acid and neutralizing the acid generated. The choice of base can significantly impact the reaction outcome.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to form the boronate "ate" complex but generally does not cause degradation of sensitive substrates. Anhydrous conditions using K₃PO₄ can be beneficial if deborylation of the boronic acid is a concern.[3]
-
Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous solvent mixtures. It is a good starting point but may be less effective for this specific substrate due to the acidity of the 8-ol group.
-
Stoichiometry: At least 2-3 equivalents of base are typically required. Given the acidic proton on the this compound substrate, using a slight excess of base (e.g., 3 equivalents) is a prudent starting point.
-
-
Solvent (The "Environment"): The solvent system must solubilize all components and be stable at the required reaction temperature.
-
Aqueous Mixtures: Systems like 1,4-Dioxane/Water or Toluene/Water are classic choices. Water can play a beneficial role in facilitating the dissolution of the base and the transmetalation step.[10]
-
Anhydrous Polar Aprotic Solvents: Solvents like DMF or NMP can be effective, especially if substrate solubility is an issue.[11] However, they are more difficult to remove during workup.
-
Experimental Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, PEPPSI-IPr) (1–5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (2–10 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (0.6 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and add it to the reaction vessel. Note: Handle air-sensitive catalysts quickly or in a glovebox.
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1.6 mL of 1,4-Dioxane and 0.4 mL of water for a 0.1 M solution).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100–110 °C. Stir vigorously for the duration of the reaction (typically 12–24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Check for the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure 5-aryl-1,7-naphthyridin-8-ol product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]
Protocol 2: Screening Conditions for Optimization
For any new substrate pairing, optimization is key. A systematic screen of catalysts, ligands, bases, and solvents is recommended. The following table provides a structured approach.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Outcome |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 110 | |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | |
| 4 | PEPPSI-IPr (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | t-AmylOH | 110 | |
| 6 | Pd(OAc)₂ (2) | cataCXium® A (4) | K₂CO₃ (3) | DMF | 120 |
Workflow, Analysis, and Troubleshooting
General Experimental Workflow
The entire process from setup to final analysis follows a logical sequence.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficient temperature.3. Ineffective base/ligand combination. | 1. Use a reliable precatalyst. Ensure solvents are properly degassed to avoid catalyst oxidation.[13]2. Increase reaction temperature in 10°C increments.3. Screen different ligands and bases as outlined in the optimization table. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Dehalogenation | The C-Cl bond is cleaved and replaced with a hydrogen atom. This is often caused by protodeborylation of the boronic acid followed by coupling, or by side reactions involving water or other proton sources. | 1. Use an anhydrous solvent and a base like anhydrous K₃PO₄.[3]2. Ensure the boronic acid is of high quality.3. Use a slightly higher loading of the boronic acid (e.g., 1.5-2.0 equiv). |
| Homocoupling | Formation of biaryl product from the boronic acid (Ar'-Ar') or the halide (Ar-Ar). | 1. Ensure a truly inert atmosphere, as oxygen can promote homocoupling.2. Use a bulkier ligand (e.g., XPhos, tBu₃P) which can disfavor the formation of homocoupling intermediates.[3] |
| Poor Product Recovery | The product may be highly polar due to the -OH group and N-atoms, leading to issues with extraction or chromatography. | 1. During workup, use a more polar solvent like a mixture of dichloromethane and isopropanol for extraction.2. Use a more polar eluent system for column chromatography (e.g., DCM/MeOH) or add a small amount of triethylamine (0.1%) to the eluent to prevent streaking on the silica gel. |
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2022). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit r/Chempros. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2018). ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ACS Publications. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2020). ChemRxiv. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2019). National Institutes of Health. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Chloro-1,7-naphthyridin-8-ol
Authored by: Gemini, Senior Application Scientist
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1][2] This application note provides a detailed guide for the palladium-catalyzed amination of 5-Chloro-1,7-naphthyridin-8-ol, a substrate of significant interest in medicinal chemistry due to the prevalence of the aminonaphthyridine scaffold in pharmacologically active agents. The protocol addresses the unique challenges posed by this substrate, namely the lower reactivity of an aryl chloride and the presence of a potentially interfering hydroxyl group. We present a robust, optimized protocol, discuss the mechanistic rationale behind component selection, and offer a guide for reaction optimization and troubleshooting.
Introduction: The Strategic Importance of N-Aryl Naphthyridines
The 1,7-naphthyridine core is a privileged scaffold in drug discovery. The introduction of an amino group via C-N cross-coupling reactions is a critical step in the synthesis of a vast array of bioactive molecules. Traditional methods for forming aryl-amine bonds often suffer from limited scope and require harsh conditions.[1] The advent of the Buchwald-Hartwig amination transformed this landscape, offering a versatile and mild pathway for C-N bond formation.[1][2]
However, applying this reaction to this compound presents specific hurdles:
-
Aryl Chloride Reactivity: The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) center the rate-determining step and more challenging.[3][4] This necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands.[5]
-
Coordinating Heterocycle: The nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7]
-
Hydroxyl Group Interference: The acidic proton of the 8-hydroxyl group can react with the strong bases typically used in this reaction. This can lead to competitive O-arylation (ether formation) or the formation of a naphthyridinolate species that may alter the catalytic cycle.
This guide provides a comprehensive framework to navigate these challenges and achieve a successful amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][8] The cycle is initiated by the in-situ formation of a catalytically active Pd(0) species from a Pd(II) precatalyst.
Figure 1: The Buchwald-Hartwig Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst adds across the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[4]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine nitrogen to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, releasing the aminated product and regenerating the active L-Pd(0) catalyst.[3]
Recommended Protocol: Amination with Morpholine
This protocol details the coupling of this compound with morpholine, a common secondary amine. The principles can be adapted for other primary and secondary amines.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Commercial | Starting material. |
| Morpholine | Anhydrous, >99% | Commercial | Amine coupling partner. |
| RuPhos Pd G3 Precatalyst | N/A | Commercial | Highly active catalyst for aryl chlorides.[5] |
| RuPhos | >98% | Commercial | Additional ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercial | Base. Less harsh than alkoxides, minimizing O-arylation.[3] |
| 1,4-Dioxane or Toluene | Anhydrous, >99.8% | Commercial | Reaction solvent.[9] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate, Hexanes | HPLC Grade | Commercial | Eluents for chromatography. |
| Schlenk flask or Microwave vial | N/A | N/A | Reaction vessel. |
| Nitrogen or Argon gas | High Purity | N/A | For creating an inert atmosphere. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are crucial for success.[9]
-
Vessel Preparation: To a dry 10 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), additional RuPhos ligand (0.02 mmol, 2 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Rationale: Using a precatalyst ensures the efficient and reliable generation of the active Pd(0) species.[3] Adding a slight excess of ligand can help prevent catalyst decomposition. K₃PO₄ is chosen as a moderately strong base to facilitate the reaction while minimizing potential side reactions with the hydroxyl group.
-
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Follow with the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Rationale: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the catalyst. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C. Stir the reaction vigorously for 12-24 hours.
-
Rationale: Higher temperatures are typically required for the amination of less reactive aryl chlorides.[3] Vigorous stirring is important for reactions involving solid bases to ensure proper mixing.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. The disappearance of the starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product, 5-(morpholino)-1,7-naphthyridin-8-ol.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly substrate-dependent.[1] If the initial protocol yields suboptimal results, systematic optimization is recommended.
| Parameter | Conditions to Screen | Rationale & Key Considerations |
| Ligand | XPhos, BrettPhos, SPhos, DavePhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond. The optimal ligand depends on the steric and electronic properties of the amine.[5] |
| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | If conversion is low with K₃PO₄, a stronger base like NaOt-Bu may be required.[9] However, this increases the risk of O-arylation. Weaker bases like Cs₂CO₃ can be effective and mild. |
| Solvent | Toluene, t-Amyl alcohol, CPME | Solvent polarity and boiling point can significantly impact reaction rates and solubility. Toluene is a common alternative to dioxane. t-Amyl alcohol can sometimes be beneficial.[3] |
| Temp. | 80 °C to 120 °C | Lower temperatures may be possible with more active catalyst systems or more reactive amines. Higher temperatures may be needed for challenging substrates but can also lead to decomposition. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst (air/moisture exposure), insufficient temperature, or suboptimal ligand/base combination.
-
Solution: Ensure rigorously anhydrous and inert conditions. Screen different ligands, bases, and increase the temperature. Consider using a different precatalyst generation (e.g., G4).
-
-
Dehalogenation Side Product (Hydrodehalogenation):
-
Cause: A competing pathway where the aryl chloride is reduced to an aryl C-H bond.
-
Solution: This can sometimes be suppressed by changing the ligand or solvent. Ensure the amine is not the limiting reagent.
-
-
Formation of O-Arylated Byproduct:
-
Cause: The naphthyridin-8-ol is deprotonated by the base and acts as a nucleophile.[1]
-
Solution: Use a weaker base (K₃PO₄, Cs₂CO₃). If the problem persists, consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the amination, followed by a deprotection step.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable chemical entities. Success hinges on the careful selection of a highly active catalyst system, typically involving a bulky biarylphosphine ligand, and the judicious choice of a base to promote the desired C-N bond formation while mitigating potential side reactions involving the hydroxyl group. The protocol and optimization strategies outlined in this note provide a robust starting point for researchers to efficiently access this important class of molecules.
References
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: PubMed - NIH URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL: [Link]
-
Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: PMC - NIH URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Selective palladium-catalyzed aminations on dichloropyridines Source: Tetrahedron URL: [Link]
-
Title: Regioselective 2-Amination of Polychloropyrimidines Source: ResearchGate URL: [Link]
-
Title: The Buchwald-Hartwig Amination After 25 Years Source: PubMed URL: [Link]
-
Title: Efficient Pd-catalyzed amination reactions for heterocycle functionalization Source: PubMed - NIH URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Chloro-1,7-naphthyridin-8-ol as a Privileged Scaffold for Kinase Inhibitor Synthesis
I. Introduction: The Strategic Value of the 1,7-Naphthyridine Core in Kinase Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The naphthyridine core, a nitrogen-containing heterocyclic system, is a quintessential example of such a scaffold, particularly in the design of protein kinase inhibitors.[1][2][3] Kinases, which regulate a vast array of cellular processes, are a major class of drug targets, especially in oncology.
The 1,7-naphthyridine isomer, and specifically its 8-hydroxy substituted form (1,7-naphthyridin-8-ol or its tautomer, 1,7-naphthyridin-8(7H)-one), has proven to be an exceptionally effective hinge-binding motif.[4] The arrangement of its nitrogen atoms and the adjacent hydroxyl/keto group allows it to form critical hydrogen bond interactions with the highly conserved hinge region of the kinase active site, effectively anchoring the inhibitor.
This guide focuses on a particularly valuable derivative: 5-Chloro-1,7-naphthyridin-8-ol . The strategic placement of the chlorine atom at the C5 position transforms the core scaffold into a versatile platform for synthetic elaboration. This chloro-substituent serves as a robust chemical handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments.[5] This diversification is crucial for exploring the solvent-exposed regions and specific sub-pockets of the kinase active site, which is the primary strategy for achieving high potency and, critically, selectivity against the vast human kinome.
II. Rationale and Mechanistic Insight: Why this compound?
The utility of this scaffold is rooted in the distinct reactivity of its two key functional positions: the 8-hydroxy group and the 5-chloro group.
-
The Hinge-Binding Pharmacophore (C8-OH): The 8-hydroxy group exists in a tautomeric equilibrium with its 1,7-naphthyridin-8(7H)-one form. This amide-like structure is an excellent hydrogen bond donor and acceptor, perfectly positioned to mimic the adenine portion of ATP and interact with the kinase hinge. This interaction is the foundation of the inhibitor's binding affinity.
-
The Diversification Handle (C5-Cl): The chlorine atom at the C5 position is an electrophilic site primed for C-C bond formation. Its reactivity is sufficient for efficient participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7] This allows for the coupling of a wide array of aryl and heteroaryl boronic acids, providing a direct and modular route to explore Structure-Activity Relationships (SAR). The moieties installed at C5 can be tailored to occupy hydrophobic pockets, interact with specific residues, or improve pharmacokinetic properties.
The overall strategy is therefore to use the naphthyridinone core as a constant anchor while systematically varying the C5 substituent to optimize potency and selectivity for a given kinase target.
III. Experimental Protocols: Synthesis of 5-Aryl-1,7-naphthyridin-8-ol Derivatives
The following protocols provide a robust and field-tested methodology for the synthesis of diverse kinase inhibitor libraries starting from this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling aryl or heteroaryl boronic acids to the C5 position of the naphthyridine scaffold.
Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves the oxidative addition of a Pd(0) species to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Careful exclusion of oxygen is critical to prevent catalyst deactivation.[8][9][10]
Materials & Reagents:
| Reagent | M.W. | Typical Equivalents | Purpose |
| This compound | 180.59 | 1.0 | Starting Material |
| Aryl/Heteroaryl Boronic Acid | Varies | 1.2 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 - 0.10 (5-10 mol%) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 3.0 | Base |
| 1,4-Dioxane | 88.11 | - | Solvent |
| Deionized Water | 18.02 | - | Co-solvent |
| Nitrogen or Argon Gas | - | - | Inert Atmosphere |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 or 5:1 (dioxane:water) to ensure all reagents are dissolved at temperature. The final concentration is typically 0.1 M with respect to the starting material.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 5-aryl-1,7-naphthyridin-8-ol product.
Self-Validation and Causality:
-
Why degassed solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Degassing is a critical, non-negotiable step for reproducibility.
-
Why a mixed solvent system? Dioxane solubilizes the organic starting materials and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step.
-
Why Pd(dppf)Cl₂? The dppf ligand is an electron-rich, bulky phosphine ligand that stabilizes the palladium center, promotes efficient oxidative addition to the relatively unreactive C-Cl bond, and facilitates the final reductive elimination step. For particularly challenging couplings, more advanced catalysts like Pd₂(dba)₃ with ligands such as XPhos or SPhos may be required.[8]
IV. Data Presentation: Versatility of the Suzuki-Miyaura Protocol
The protocol described above is highly versatile. The following table illustrates expected outcomes with a range of electronically and sterically diverse arylboronic acids, demonstrating the broad applicability of the method for library synthesis.
| Entry | Arylboronic Acid | Product | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 5-Phenyl-1,7-naphthyridin-8-ol | 85-95 | Baseline, electronically neutral coupling. |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,7-naphthyridin-8-ol | 90-98 | Electron-donating group often accelerates the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-1,7-naphthyridin-8-ol | 75-85 | Electron-withdrawing groups can slow oxidative addition. |
| 4 | 3-Aminophenylboronic acid | 5-(3-Aminophenyl)-1,7-naphthyridin-8-ol | 70-80 | Amine may require protection or use of a stronger base (e.g., Cs₂CO₃). |
| 5 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-1,7-naphthyridin-8-ol | 65-75 | Heteroaromatic boronic acids can be less stable; use fresh reagent. |
V. Application in Target-Oriented Synthesis: Case Study of PIP4K2A Inhibitors
The 1,7-naphthyridine scaffold has been successfully employed in the development of potent and selective inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[11][12] This lipid kinase is involved in the PI3K signaling pathway and is considered a therapeutic target in cancer, particularly in p53-deficient tumors.[11]
Inhibitors such as BAY-091 and BAY-297 utilize the 1,7-naphthyridine core.[11][12] The development of these compounds relied heavily on the synthetic strategy outlined above. SAR studies, enabled by the Suzuki coupling, revealed that specific substitutions at the C5 position were critical for achieving high potency and selectivity. For instance, introducing substituted aniline or phenol moieties via Suzuki coupling allowed for the optimization of interactions within the ATP-binding pocket of PIP4K2A.[5]
VI. Conclusion
This compound is not merely a chemical intermediate; it is a strategically designed building block for modern drug discovery. It provides a stable, pre-formed hinge-binding element and a reactive handle for controlled, modular diversification. The protocols and principles outlined in this guide demonstrate its robust utility in the synthesis of kinase inhibitor libraries, enabling researchers to efficiently conduct SAR studies and accelerate the development of novel, targeted therapeutics. Its successful application in developing inhibitors for kinases like PIP4K2A, MET, and c-Kit underscores its status as a truly privileged and enabling scaffold in medicinal chemistry.[11][13][14]
VII. References
-
Chen, B., Liu, X., Mu, T., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515. [Link]
-
Garg, A., & Tadesse, A. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Kumar, A., & Narasimhan, B. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1495-1525. [Link]
-
Zhuo, L., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(18), 3326. [Link]
-
Zhuo, L., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
-
Tomasoni, G., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-853. [Link]
-
Adeboye, A. A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1735. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]
-
Google Patents. (n.d.). WO2018183956A1 - Naphthyridines as inhibitors of hpk1.
-
Makarasen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 24513. [Link]
-
Tomasoni, G., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
Scott, J. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]
-
Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(5), 3546-3555. [Link]
-
Cui, J. J., et al. (2013). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 56(15), 6174-6194. [Link]
-
PUBDB. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. [Link]
-
Mowbray, C. E., et al. (2016). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases, 2(11), 785-794. [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. [Link]
-
Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
-
Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2595-2598. [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 5-Chloro-1,7-naphthyridin-8-ol
Introduction: The Naphthyridine Scaffold as a Promising Antibacterial Agent
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This is largely due to its structural resemblance to quinolones, a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] The strategic functionalization of the naphthyridine ring system allows for the fine-tuning of its biological activity, offering a promising avenue for the development of new therapeutics to combat drug-resistant pathogens.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-1,7-naphthyridin-8-ol as a starting point for the discovery of novel antibacterial agents. We will detail the synthetic strategies to access this core structure, its derivatization, and a systematic workflow for the evaluation of its antibacterial potential, from initial screening to preclinical considerations.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the target scaffold can be achieved through a two-step process involving the construction of the 1,7-naphthyridin-8-one core followed by chlorination. The Gould-Jacobs reaction provides a reliable method for the initial cyclization.
Protocol 1.1: Synthesis of 1,7-Naphthyridin-8(7H)-one via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines and can be adapted for the preparation of 1,7-naphthyridin-8-ones from 3-aminopyridine derivatives.[4][5]
Reaction Scheme:
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.
-
Cyclization: In a separate flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 250°C. Add the crude intermediate in portions to the hot diphenyl ether. Maintain the temperature at 250°C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.
-
Isolation: Cool the reaction mixture to room temperature. The product, ethyl 8-hydroxy-1,7-naphthyridine-6-carboxylate, will precipitate. Collect the solid by filtration and wash with petroleum ether to remove the diphenyl ether.
-
Hydrolysis and Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to hydrolyze the ester. Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration. The carboxylic acid can then be decarboxylated by heating it neat or in a high-boiling solvent like diphenyl ether at its melting point until gas evolution ceases, yielding 1,7-naphthyridin-8(7H)-one.
Protocol 1.2: Chlorination of 1,7-Naphthyridin-8(7H)-one to this compound
The hydroxyl group of the 1,7-naphthyridin-8(7H)-one can be converted to a chloro group using a standard chlorinating agent. The product, this compound, exists in tautomeric equilibrium with 5-Chloro-1,7-naphthyridin-8(7H)-one.
Reaction Scheme:
Materials:
-
1,7-Naphthyridin-8(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Chlorination: In a round-bottom flask, suspend 1,7-naphthyridin-8(7H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents). Heat the mixture to reflux (approximately 105°C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[6]
Part 2: Generation of a Derivative Library for Antibacterial Screening
To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized by modifying the this compound scaffold. The chlorine atom at the 5-position and the hydroxyl/oxo group at the 8-position are key handles for derivatization.
Protocol 2.1: Nucleophilic Aromatic Substitution at the 5-Position
The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired nucleophile (1.1-1.5 equivalents), such as an amine, thiol, or alcohol, and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Protocol 2.2: Derivatization at the 8-Position
The 8-hydroxy group can be alkylated or acylated to introduce further diversity.
General Alkylation Procedure (Williamson Ether Synthesis):
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as K₂CO₃ or NaH (1.2 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up the reaction by quenching with water and extracting the product.
-
Purify the product by standard methods.
Part 3: In Vitro Antibacterial Activity and Cytotoxicity Assessment
A systematic screening cascade is crucial to identify promising lead compounds. This involves determining the antibacterial potency and selectivity.
Workflow for In Vitro Screening
Caption: In vitro screening cascade for antibacterial drug discovery.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard and high-throughput technique.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Resazurin solution (optional, for colorimetric reading)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plates. The final volume in each well should be 100 µL. Include wells with MHB only (sterility control) and MHB with the highest concentration of DMSO used (solvent toxicity control).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. For a more quantitative and objective reading, a colorimetric indicator like resazurin can be added after incubation. A color change from blue to pink indicates bacterial growth.
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3.3: Cytotoxicity Assay
It is essential to assess the toxicity of the compounds against mammalian cells to determine their selectivity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.
Part 4: Mechanism of Action and Preclinical Evaluation
For promising lead compounds with high potency and low cytotoxicity, further studies are required to elucidate their mechanism of action and evaluate their in vivo efficacy and safety.
Workflow for Lead Compound Characterization
Caption: Workflow for the characterization of lead antibacterial compounds.
Mechanism of Action Studies
Given the structural similarity to quinolones, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.
-
DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the lead compounds against these enzymes.
-
Macromolecular Synthesis Assays: These assays determine the effect of the compound on the synthesis of DNA, RNA, protein, and cell wall by measuring the incorporation of radiolabeled precursors.
-
Bacterial Cytological Profiling: This technique uses fluorescence microscopy to observe changes in bacterial morphology and cellular processes upon compound treatment, providing clues about the mechanism of action.
Preclinical Evaluation
Preclinical studies are essential to assess the in vivo efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety of the lead compound before it can be considered for clinical trials.[3]
-
In Vivo Efficacy Models: Animal models of bacterial infection (e.g., murine sepsis model, thigh infection model) are used to evaluate the therapeutic efficacy of the lead compound.
-
Pharmacokinetic (ADME) Studies: These studies determine how the drug is absorbed, distributed in the body, metabolized, and excreted. This information is crucial for determining the appropriate dosing regimen.
-
Toxicology Studies: Acute and chronic toxicity studies in animal models are performed to identify any potential adverse effects of the drug.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and concise manner for easy comparison of the synthesized derivatives.
Table 1: In Vitro Antibacterial Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R Group at C5 | R' Group at C8 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HEK293 |
| Cpd-1 | -NH₂ | -H | 16 | 32 | 32 | >100 |
| Cpd-2 | -NH-CH₃ | -H | 8 | 16 | 16 | 85 |
| Cpd-3 | -SCH₃ | -H | 32 | 64 | >64 | >100 |
| Cpd-4 | -NH₂ | -CH₃ | 8 | 16 | 16 | 92 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 | 1 | >100 |
Conclusion
This compound represents a versatile and promising scaffold for the development of novel antibacterial agents. The synthetic and screening protocols outlined in this document provide a systematic framework for the generation and evaluation of a library of derivatives. By elucidating the structure-activity relationships and mechanisms of action, it is possible to identify lead compounds with potent and selective antibacterial activity, contributing to the ongoing fight against antimicrobial resistance.
References
-
PubChem. 7-Amino-5-chloro-1,7-naphthyridin-8-one. Accessed January 22, 2026. [Link]
-
ResearchGate. Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... Accessed January 22, 2026. [Link]
-
Microbe Online. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Accessed January 22, 2026. [Link]
-
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Accessed January 22, 2026. [Link]
-
Wikipedia. Gould–Jacobs reaction. Accessed January 22, 2026. [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Accessed January 22, 2026. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Accessed January 22, 2026. [Link]
-
ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Accessed January 22, 2026. [Link]
-
MDPI. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Accessed January 22, 2026. [Link]
-
ResearchGate. (PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Accessed January 22, 2026. [Link]
-
ResearchGate. (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Accessed January 22, 2026. [Link]
-
RSC Publishing. A mild synthesis of substituted 1,8-naphthyridines. Accessed January 22, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 7. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
Topic: Comprehensive Analytical Methods for the Characterization of 5-Chloro-1,7-naphthyridin-8-ol
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Chloro-1,7-naphthyridin-8-ol is a heterocyclic compound belonging to the naphthyridine class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties[1][2]. As a key intermediate or a final active pharmaceutical ingredient (API), its structural integrity, purity, and identity must be unequivocally established. This guide provides a suite of detailed analytical protocols and expert insights for the comprehensive characterization of this compound, ensuring data quality and regulatory compliance. We will cover chromatographic techniques for purity assessment and a range of spectroscopic methods for structural elucidation.
Physicochemical Profile
A foundational understanding of the compound's basic properties is critical for method development. The data below has been compiled from chemical supplier information and computational predictions.
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₅ClN₂O | Arctom Scientific[3] |
| Molecular Weight | 180.59 g/mol | Arctom Scientific[3] |
| Predicted Boiling Point | 291.1 ± 20.0 °C | ChemicalBook[4] (Predicted) |
| Predicted pKa | 2.04 ± 0.30 | ChemicalBook[4] (Predicted) |
| Appearance | White to off-white solid | Expected for similar compounds |
| Storage | Sealed in dry, Room Temperature | Arctom Scientific[3] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of a compound. For a molecule like this compound, a reversed-phase method is ideal as it effectively separates the polar parent compound from non-polar and closely related impurities.
Causality in Method Design:
-
Column Choice: A C18 column is selected for its versatility and strong retention of aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of compounds with a range of polarities. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial for sharpening peaks by protonating the nitrogen atoms in the naphthyridine ring, which prevents tailing. For MS compatibility, a volatile acid like formic acid is essential[5].
-
Detection: The extended aromatic system of the naphthyridine core is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths, which helps in peak tracking and purity analysis.
Protocol 2.1: Reversed-Phase HPLC Method
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (monitor 220-400 nm) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
The retention time serves as a key identifier for the compound under these specific conditions.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Spectroscopic Structural Elucidation
A combination of spectroscopic techniques is required to confirm the chemical structure of this compound, with each method providing a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound, which is a fundamental aspect of its identity. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental formula[6]. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Protocol 3.1.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Analysis: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The presence of the chlorine isotope pattern will be a key confirmation point.
Expected Mass Spectrometry Data:
| Ion/Adduct | Calculated m/z (Monoisotopic) |
| [M] | 180.01 |
| [M+H]⁺ | 181.02 |
| [M+Na]⁺ | 203.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure elucidation in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY and HSQC can establish connectivity between atoms. For related naphthyridine structures, detailed NMR assignments have been crucial for their characterization[7][8].
Protocol 3.2.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl proton.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm). The hydroxyl proton (OH) will likely appear as a broad singlet at a higher chemical shift (>10 ppm). The coupling patterns (doublets, triplets) will reveal the substitution pattern on the rings.
-
¹³C NMR: Expect 8 distinct signals for the 8 carbon atoms in the molecule. The carbon bearing the hydroxyl group (C8) will be significantly downfield, as will the other carbons attached to heteroatoms.
-
Predicted NMR Data (in DMSO-d₆):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 | ~8.6 (d) | C2: ~150 |
| H3 | ~7.4 (dd) | C3: ~122 |
| H4 | ~8.8 (d) | C4: ~148 |
| H6 | ~7.8 (s) | C4a: ~138 |
| OH | >11.0 (br s) | C5: ~130 (C-Cl) |
| C6: ~118 | ||
| C8: ~158 (C-OH) | ||
| C8a: ~145 |
Note: These are predictions based on similar structures; actual values must be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique.
Protocol 3.3.1: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for the key functional groups.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | 3200-3500 (broad) | Characteristic of the hydroxyl group. |
| Aromatic C-H Stretch | 3000-3100 | Indicates the aromatic rings. |
| C=N / C=C Stretch | 1500-1650 | From the naphthyridine ring system. |
| C-O Stretch | 1200-1300 | Phenolic C-O bond. |
| C-Cl Stretch | 700-850 | Carbon-chlorine bond vibration. |
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The logical flow of analysis ensures that each piece of data builds upon the last, leading to a confident and complete understanding of the molecule's identity, purity, and structure.
Visualization: Overall Characterization Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 5-chloro-1,7-naphthyridine CAS#: 67967-10-6 [m.chemicalbook.com]
- 5. Separation of 7-Chloro-1,8-naphthyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,7-naphthyridin-8-ol
Introduction: The 5-Chloro-1,7-naphthyridin-8-ol scaffold is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. A common and effective route involves the construction of the second pyridine ring onto a pre-existing, appropriately substituted pyridine precursor, often via a thermal cyclization method like the Gould-Jacobs reaction.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic chemistry. It is designed to help researchers anticipate and overcome common hurdles, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My cyclization reaction is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in the formation of the naphthyridine core are typically traced back to three main areas: the stability of the intermediate, the efficacy of the cyclization conditions, and competing side reactions.
-
Causality: The key step is often an intramolecular cyclization of an aminopyridine derivative, for instance, a substituted (6-chloropyridin-2-ylamino)methylene-malonic acid diethyl ester. This reaction requires significant thermal energy to overcome the activation barrier for ring closure. If the temperature is too low, the reaction will not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the product. The choice of the heat-transfer medium is critical; solvents like Dowtherm A or diphenyl ether are commonly used for their high boiling points, but they require precise temperature control.[1]
-
Troubleshooting Steps:
-
Verify Intermediate Purity: Ensure the acyclic precursor is pure. Impurities can inhibit the cyclization or promote side reactions. Use NMR and LC-MS to confirm structure and purity before proceeding.
-
Optimize Thermal Conditions: The cyclization temperature is critical. A typical range for Dowtherm A is 240-260 °C. If decomposition is observed (indicated by significant darkening or tar formation), reduce the temperature by 5-10 °C increments. If the reaction is sluggish, cautiously increase the temperature.
-
Consider Alternative Cyclization Methods: While thermal cyclization is common, acid-catalyzed methods can sometimes be effective at lower temperatures. However, strong acids can be problematic, potentially leading to hydrolysis of other functional groups or promoting polymerization.[2]
-
Ensure an Inert Atmosphere: At high temperatures, starting materials and products can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative degradation and improve yields.
-
Q2: I am observing significant tar formation during the high-temperature cyclization step. How can I minimize this?
A2: Tar formation is a classic sign of thermal decomposition and polymerization, a common issue in syntheses requiring harsh conditions, such as the Skraup or Gould-Jacobs reactions.[3]
-
Causality: The high temperatures required for cyclization can cause sensitive functional groups to degrade or induce polymerization of reactive intermediates. This is particularly prevalent when the reaction is heated too quickly or maintained at the target temperature for too long.
-
Troubleshooting Steps:
-
Gradual Heating: Instead of heating the reaction mixture directly to the target temperature, ramp up the heat slowly. This allows the desired intramolecular cyclization to occur before intermolecular polymerization and decomposition pathways can dominate.
-
Use of a Moderator: In analogous syntheses like the Skraup reaction for quinolines, moderators such as boric acid are used to control the reaction's exothermicity and reduce tarring.[3] While not a direct substitution, this principle suggests that controlling the reaction rate is key.
-
High-Dilution Conditions: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions that lead to polymers and tar.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed or the product concentration plateaus, cool the reaction promptly to prevent product degradation.
-
Q3: My final product is contaminated with an isomeric naphthyridine. How can I improve regioselectivity and purify my product?
A3: The formation of regioisomers is a fundamental challenge in the synthesis of substituted pyridines and their fused derivatives. The directing effects of the substituents on the starting pyridine ring dictate the position of cyclization.
-
Causality: If the starting aminopyridine has multiple potential sites for cyclization, a mixture of isomers can be formed. For the synthesis of a 1,7-naphthyridine, the cyclization must occur at the C-3 position of the pyridine ring. The electronic nature of the substituents (in this case, the chlorine atom) influences the nucleophilicity of the ring and can direct the reaction.
-
Troubleshooting & Purification:
-
Strategic Precursor Selection: The most robust solution is to use a starting material that sterically or electronically blocks the undesired cyclization pathway. Careful selection of the initial substituted pyridine is the best way to ensure high regioselectivity.
-
High-Performance Column Chromatography: Isomers often have very similar polarities, making separation by standard silica gel chromatography difficult.[4] A shallow solvent gradient using a high-performance chromatography system may be required for effective separation.
-
Recrystallization: If a suitable solvent system can be identified, fractional recrystallization can be a powerful technique for separating isomers. This often requires extensive screening of different solvents and solvent mixtures.
-
Derivatization: In challenging cases, the isomeric mixture can be reacted to form derivatives that have more distinct physical properties, facilitating separation. Afterward, the derivatizing group is removed to yield the pure desired isomer.[4]
-
Experimental Workflow & Decision Making
The following diagrams illustrate the general synthetic pathway and a troubleshooting decision tree for a common issue.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low cyclization yield.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor this synthesis?
A1: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is invaluable for rapid, real-time monitoring of the consumption of starting materials and the appearance of the product. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product and identify any major byproducts. Finally, after isolation, structural confirmation must be performed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: Why is purification by acid-base extraction often recommended for heterocyclic compounds?
A2: The nitrogen atoms in the naphthyridine ring are basic and can be protonated by an acid to form a water-soluble salt. This property is exploited in an acid-base extraction.[4] Dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl) will pull the basic product into the aqueous layer, leaving non-basic impurities (like tar and some starting materials) in the organic layer. The aqueous layer can then be isolated, neutralized with a base to deprotonate the product, and extracted with an organic solvent to recover the purified compound. This is an effective first-pass purification technique before attempting chromatography or recrystallization.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound is insoluble in the cold recrystallization solvent but melts at the solvent's boiling temperature, or when the solution becomes supersaturated too quickly.
-
Solution 1: Change Solvent System. The current solvent is likely too poor for your compound. Try a slightly more polar solvent or a mixture of solvents. For example, if you are using hexanes, try a mixture of hexanes and ethyl acetate.
-
Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling encourages oiling out.
-
Solution 3: Seeding. If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
-
Solution 4: Reduce Concentration. Your solution may be too concentrated. Add a small amount of hot solvent to the oily mixture to dissolve it, then attempt to cool it slowly again.
Key Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (3 x volume of organic layer). The basic naphthyridine product will move into the aqueous layer.
-
Separation: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) with stirring until the pH is neutral or slightly basic (pH 7-8). A precipitate of the product should form.
-
Product Extraction: Extract the neutralized aqueous solution with fresh organic solvent (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
Table 1: Comparison of Cyclization Conditions
| Method | Temperature | Common Reagents/Solvents | Pros | Cons |
| Thermal (Gould-Jacobs) | 240-260 °C | Dowtherm A, Diphenyl ether | Well-established, often high-yielding if optimized. | High temperatures can cause decomposition/tarring; requires specialized equipment.[1] |
| Acid-Catalyzed | 100-180 °C | Polyphosphoric acid (PPA), Eaton's Reagent | Lower temperatures, can be faster. | Harshly acidic conditions can be incompatible with sensitive functional groups; can promote polymerization.[2] |
References
- Vertex AI Search. (1990). A GENERAL APPROACH TO THE SYNTHESIS OF 1,6-, 1,7-, AND 1,8-NAPHTHYRIDINES.
- Anwair, M. A. S., et al. (2012). Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives.
- Teixidó, J., et al. (2021).
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
- Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Chloro-1,7-naphthyridin-8-ol
<
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-1,7-naphthyridin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.
Question 1: I am observing very low to no conversion of my starting material, this compound. What are the likely causes?
Answer: Low or no reactivity in the Suzuki coupling of this substrate often points to issues with catalyst activation or deactivation, or suboptimal reaction conditions. The chloro-substituent on the electron-deficient naphthyridine ring makes the oxidative addition step challenging.[1][2][3]
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging chloro-heterocycle.[4] You should employ a more robust catalytic system.
-
Recommendation: Use a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[1][5] Ligands such as SPhos, XPhos, or RuPhos are excellent starting points as they facilitate the difficult oxidative addition step and stabilize the active Pd(0) species.[6][7][8] N-heterocyclic carbene (NHC) ligands with PEPPSI-type precatalysts can also be highly effective for aryl chlorides.[5][9]
-
-
Base Selection: The choice and strength of the base are critical for the transmetalation step.[1][10] The hydroxyl group on your substrate is phenolic and will be deprotonated by strong bases.
-
Solvent System: The solvent must be appropriate for the polarity of the substrate and capable of functioning at the required temperature.
-
Recommendation: Anhydrous, degassed solvents are crucial. A mixture of a polar aprotic solvent like 1,4-dioxane, THF, or DME with water (e.g., 4:1 to 10:1 ratio) is a standard starting point for Suzuki reactions.[6][11][12][13] For substrates with poor solubility, DMF or toluene can be considered.[4][6][14]
-
-
Temperature: Chloropyridines often require higher temperatures to react compared to their bromo or iodo counterparts.[2][3]
Question 2: My reaction starts, but then stalls, leaving a significant amount of starting material. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation is a common issue, especially with nitrogen-containing heterocycles like naphthyridines. The Lewis basic nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[15][16]
-
Ligand Shielding: The ligand's steric bulk is key.
-
Explanation: Bulky ligands, like the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), create a protective pocket around the palladium atom. This steric hindrance prevents the nitrogen atoms of the naphthyridine from irreversibly binding to and poisoning the catalyst, while still allowing the substrate to access the catalytic site.[6]
-
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Phenolic Interference: The deprotonated 8-hydroxyl group (phenoxide) could potentially coordinate to the palladium center. While sometimes hydroxyl groups can be directing, they can also interfere with the catalytic cycle.[17]
-
Recommendation: If catalyst deactivation persists, consider protecting the hydroxyl group as a methyl ether or another stable protecting group to prevent potential coordination issues.
-
Question 3: I am getting my desired product, but it's contaminated with a significant amount of homocoupled boronic acid (R-R) and/or dehalogenated starting material. How can I minimize these side products?
Answer: The formation of these byproducts points to competing side reactions, namely homocoupling of the boronic acid and protodeboronation/hydrodehalogenation.
-
Homocoupling of Boronic Acid: This often occurs when the reductive elimination step is slow or if oxygen is present in the reaction.
-
Recommendation:
-
Strictly Anaerobic Conditions: Rigorous degassing is essential to prevent oxidative processes that can lead to homocoupling.
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to homocoupling.[6]
-
-
-
Protodeboronation and Hydrodehalogenation: Protodeboronation is the cleavage of the C-B bond by a proton source, while hydrodehalogenation is the replacement of the chlorine atom with hydrogen.
-
Explanation: These side reactions can be promoted by excess water, acidic impurities, or prolonged reaction times at high temperatures.[9][15][18] Heteroaryl boronic acids are particularly susceptible to protodeboronation.[9][15]
-
Recommendation:
-
Control Water Content: While some water is often beneficial, especially when using inorganic bases, using an anhydrous solvent system with a base like K₃PO₄ can be advantageous if protodeboronation is severe.[6]
-
Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. They are often more stable and less prone to protodeboronation.[19]
-
Stoichiometry: Use a slight excess of the boronic acid/ester (1.1-1.5 equivalents) to compensate for any degradation, but avoid a large excess which can complicate purification.[2][13]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this compound?
A1: There is no single "best" combination for all substrates, but for a challenging chloro-heterocycle, a highly active system is required. A reliable starting point is Pd(OAc)₂ with SPhos or XPhos . These Buchwald ligands are designed for activating C-Cl bonds.[6] Alternatively, a pre-formed catalyst like XPhos Pd G3 offers convenience and high reactivity.
Q2: What is the optimal base and solvent for this reaction?
A2: A common and effective system is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 10:1) mixture.[13] K₃PO₄ is a strong enough base to facilitate transmetalation but is less likely to cause base-sensitive functional group degradation compared to hydroxides. The small amount of water helps to solubilize the base and facilitate the formation of the active boronate species.[9]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[12] A small aliquot of the reaction mixture can be taken (carefully, under an inert atmosphere), diluted with a solvent like ethyl acetate, and analyzed. This allows you to track the consumption of the starting material and the formation of the product.
Q4: My product is difficult to purify from the residual palladium catalyst. What are some effective purification strategies?
A4:
-
Filtration: After the workup, passing the crude product solution through a small plug of Celite® or silica gel can remove a significant portion of the palladium residues.
-
Chromatography: Standard flash column chromatography on silica gel is typically effective.
-
Scavengers: If palladium residues persist, you can treat the organic solution of your crude product with a palladium scavenger resin before the final concentration and chromatography.
Experimental Protocols & Data
Protocol 1: Standard Conditions
This protocol provides a general starting point for the Suzuki coupling.
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).[13]
-
Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).[13]
-
Add a degassed solvent mixture of 1,4-dioxane and water (5:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol is recommended for achieving higher yields, especially with less reactive boronic acids.
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and tribasic potassium phosphate (K₃PO₄) (3.0 equiv).[13]
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
In a separate vial, briefly purge with argon, then add Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%) followed by anhydrous, degassed 1,4-dioxane to dissolve.[13]
-
Add the catalyst solution to the reaction flask via syringe.
-
Add any remaining degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) to the reaction.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[13]
-
Monitor progress by LC-MS. Upon completion, follow the workup and purification steps outlined in Protocol 1.
Table 1: Comparison of Reaction Parameters
| Parameter | Standard Conditions (Protocol 1) | Optimized Conditions (Protocol 2) | Rationale for Optimization |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | SPhos is a more electron-rich and bulky ligand, better suited for activating C-Cl bonds. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is often more effective for challenging couplings and can minimize side reactions. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 1,4-Dioxane / H₂O (10:1) | A higher ratio of organic solvent may improve solubility of the starting materials. |
| Temperature | 90 °C | 100-110 °C | Higher temperature provides the necessary activation energy for the C-Cl oxidative addition. |
Visualizations & Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This workflow helps diagnose and solve common issues encountered during the optimization process.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
avoiding dehalogenation in 5-Chloro-1,7-naphthyridin-8-ol reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation
Welcome to the technical support center for reactions involving 5-Chloro-1,7-naphthyridin-8-ol. As a Senior Application Scientist, I've designed this guide to address a critical challenge frequently encountered in the synthesis of derivatives of this important heterocyclic scaffold: undesired dehalogenation. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired chemical transformations while preserving the crucial C-Cl bond.
The 1,7-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds. The chlorine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling and substitution reactions. However, its reactivity also makes it susceptible to removal under certain conditions, leading to the formation of the dehalogenated byproduct, 1,7-naphthyridin-8-ol. Understanding and controlling this side reaction is paramount for successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding dehalogenation in reactions with this compound:
Q1: I'm observing a significant amount of the dehalogenated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the most likely cause?
A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the catalytic cycle is diverted from the desired cross-coupling pathway. The primary causes include:
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain bases can act as hydride donors.
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-C or C-N bond, is slow, the intermediate palladium complex may undergo side reactions leading to dehalogenation.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reaction pathway. A poorly chosen ligand can lead to a less stable catalyst that is more prone to side reactions.[1]
Q2: Can the choice of base influence the extent of dehalogenation?
A: Absolutely. Stronger bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are often implicated in promoting dehalogenation. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred to minimize this side reaction.[1] The base can influence the reaction in several ways, including acting as a potential hydride source or affecting the rate of transmetalation and reductive elimination.
Q3: My nucleophilic aromatic substitution (SNAr) reaction is also showing dehalogenation. Why is this happening?
A: While less common than in palladium-catalyzed reactions, dehalogenation can occur in SNAr reactions. This is often due to the presence of reducing agents in the reaction mixture or the inherent instability of the starting material under the reaction conditions. The electron-deficient nature of the naphthyridine ring makes the chloro-substituent susceptible to nucleophilic attack, but competing reduction pathways can exist.[2][3][4]
Q4: Are there any general precautions I can take to minimize dehalogenation across different reaction types?
A: Yes, several general laboratory practices can significantly reduce the risk of dehalogenation:
-
Use Anhydrous and Degassed Solvents: Thoroughly dry and degas your solvents to remove water and dissolved oxygen.[1]
-
High-Purity Reagents: Use reagents of the highest possible purity to avoid introducing contaminants that could act as reducing agents.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and reagents.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[5][6] However, the desired transformation of this compound can be compromised by hydrodehalogenation.
The Competing Pathways: Cross-Coupling vs. Dehalogenation
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Dehalogenation typically arises from a competing pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl chloride to produce the dehalogenated product.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Workflow
If you are observing significant dehalogenation, follow this systematic approach to optimize your reaction conditions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data-Driven Recommendations
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Use weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). | Strong bases like NaOtBu can promote β-hydride elimination from alkoxide impurities or act as hydride sources, leading to the formation of Pd-H species that cause dehalogenation.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote faster reductive elimination, the desired product-forming step, which outcompetes the dehalogenation pathway.[1][7][8] They also stabilize the Pd(0) state, preventing catalyst decomposition. |
| Solvent | Use non-polar, aprotic solvents such as toluene or dioxane. | Protic solvents (e.g., alcohols) can be hydride donors. Some polar aprotic solvents like DMF can decompose at high temperatures to generate species that lead to dehalogenation.[1] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Dehalogenation can have a higher activation energy than the desired cross-coupling. Lowering the temperature can therefore selectively slow down the undesired side reaction.[1] |
| Palladium Precatalyst | Consider using well-defined pre-catalysts. | In situ generation of the active Pd(0) catalyst can sometimes lead to the formation of palladium black or other species that are more prone to promoting dehalogenation. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,7-naphthyridine ring system facilitates SNAr reactions at the 5-position. However, care must be taken to avoid conditions that favor reduction of the C-Cl bond.
Key Considerations for SNAr Reactions
-
Nucleophile Choice: Highly reactive, basic nucleophiles can sometimes promote side reactions.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used to facilitate the formation of the Meisenheimer complex intermediate.[4]
-
Temperature: While SNAr reactions often require elevated temperatures to proceed at a reasonable rate, excessive heat can lead to decomposition and potential dehalogenation.
Troubleshooting SNAr Dehalogenation
-
Verify Reagent Purity: Ensure that your nucleophile and solvent are free from any reducing impurities.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed to completion.
-
Consider a Milder Base: If a base is used to deprotonate the nucleophile, consider using a non-nucleophilic, sterically hindered base.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is designed to minimize hydrodehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Add a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol uses a weaker base to suppress dehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Add a suitable palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a biaryl phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.
References
-
7-Amino-5-chloro-1,7-naphthyridin-8-one | C8H6ClN3O - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
(PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction - ResearchGate. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Phosphine ligands and catalysis - Research - Gessner Group. (n.d.). Gessner Group. Retrieved January 22, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Reddit. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
2.9: Phosphines - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 22, 2026, from [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.a.). University of Windsor. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers. (n.d.). Rutgers University. Retrieved January 22, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes from Norbornenes - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). YouTube. Retrieved January 22, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019). YouTube. Retrieved January 22, 2026, from [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Retrieved January 22, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). YouTube. Retrieved January 22, 2026, from [Link]
-
Chemistry Vignettes: Phosphine ligands - YouTube. (2014). YouTube. Retrieved January 22, 2026, from [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. cfmot.de [cfmot.de]
- 8. gessnergroup.com [gessnergroup.com]
Technical Support Center: Purification of 5-Chloro-1,7-naphthyridin-8-ol
Welcome to the technical support center for the purification of 5-Chloro-1,7-naphthyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common and complex challenges associated with the purification of this heterocyclic compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound. Its structure, featuring a fused pyridine and pyridinone ring system with a chlorine substituent, imparts specific characteristics that influence its behavior during purification. The presence of both a weakly acidic hydroxyl group and basic nitrogen atoms allows for manipulation of its solubility through pH adjustment, a cornerstone of its purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₅ClN₂O | - |
| Molecular Weight | 180.59 g/mol | Influences diffusion rates during chromatography. |
| Appearance | Typically a solid | Amenable to recrystallization. |
| pKa | Estimated values suggest weak acidity of the hydroxyl group and weak basicity of the ring nitrogens. | Crucial for developing effective acid-base extraction protocols. |
| Solubility | Generally low solubility in non-polar solvents. Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and some alcohols, especially upon heating.[1] | Guides the selection of appropriate solvents for recrystallization and chromatography. |
II. Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What should I do first?
A1: An oily crude product often indicates the presence of significant impurities, residual high-boiling solvents (like DMF or diphenyl ether, which can be used in synthesis), or a mixture of isomers that depresses the melting point.[1][2]
-
Initial Step: Solvent Removal. Your first action should be to ensure all volatile organic solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can be effective for removing residual high-boiling point solvents.[1]
-
Next Step: Acid-Base Extraction. Given the amphoteric nature of the molecule, an acid-base extraction is a powerful initial purification step to remove non-ionizable impurities. Dissolve the oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and proceed with the extraction protocol detailed in Section IV. This should help to isolate the desired compound from many of the impurities contributing to the oily state.
Q2: After purification, my NMR spectrum shows the presence of an isomeric impurity. How can I separate isomers?
A2: Isomeric impurities are a common challenge in the synthesis of substituted naphthyridines, often arising from the cyclization step.[3] These isomers can be very close in polarity to the desired product, making separation difficult.
-
Optimized Column Chromatography: Standard column chromatography may not be sufficient. You will likely need to employ a high-performance column chromatography setup with a shallow solvent gradient. A less polar solvent system, such as a gradient of hexane/ethyl acetate, may provide better resolution than more polar systems like DCM/methanol.
-
Recrystallization Strategy: Meticulous solvent screening for recrystallization is key. The ideal solvent will show a large difference in solubility for your desired product and the isomeric impurity at high and low temperatures. Consider binary solvent systems (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility.[4]
-
Derivative Formation: In challenging cases, you can temporarily derivatize your mixture. For example, reacting the hydroxyl group to form an ester or ether can significantly alter the polarity, potentially allowing for chromatographic separation of the derivatized isomers. Following separation, the protecting group can be removed to yield the pure desired isomer.
Q3: I'm experiencing significant product loss during column chromatography. What are the likely causes and how can I prevent this?
A3: Product loss on a silica gel column can be attributed to several factors.
-
Irreversible Adsorption: The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or "streaking" on the column.[3] To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong interactions with your compound.[3]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
-
-
Compound Degradation: If your compound is unstable on silica gel, you may observe degradation products in your fractions. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is an issue, switching to a less acidic stationary phase or minimizing the time the compound spends on the column is recommended.
Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I induce crystallization?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that particular solvent, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
-
Dilute and Re-heat: Add more of the hot solvent to the mixture until the oil redissolves completely. Then, allow the solution to cool much more slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[3]
-
Introduce an Anti-Solvent: While the solution is warm, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution before allowing it to cool slowly.[3]
-
III. Frequently Asked Questions (FAQs)
Q: What is the best general approach for purifying crude this compound?
A: A multi-step approach is generally most effective. Start with an acid-base extraction to remove gross non-ionizable impurities. Follow this with recrystallization to significantly enhance purity. If impurities still remain, particularly isomers, then column chromatography is recommended as a final polishing step.
Q: Which solvents are best for recrystallizing this compound?
A: While specific solubility data is limited, based on its structure and data from similar compounds like 5-chloro-8-hydroxyquinoline, good starting points for recrystallization solvent screening include:
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.[4]
-
Binary Solvent Systems: Acetone/hexane, ethanol/water, or ethyl acetate/heptane.[4][5] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Q: What is a good starting mobile phase for column chromatography of this compound?
A: A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a polar solvent.[6][7] Begin with a system like hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1 or higher) or dichloromethane/methanol (e.g., starting with 99:1 and increasing the methanol percentage). Remember to add 0.5-1% triethylamine to the mobile phase to prevent tailing.[3]
Q: What are the most likely impurities I might encounter?
A: The impurities will largely depend on the synthetic route. For syntheses resembling the Skraup-Doebner-von Miller reaction, you might encounter:[1][8][9][10]
-
Unreacted starting materials.
-
Positional isomers (e.g., 7-Chloro-1,5-naphthyridin-8-ol).
-
Over-halogenated byproducts (e.g., dichloro-naphthyridinols).
-
Polymeric tars.
IV. Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an excellent first step for purifying the crude product, especially if it is oily or contains significant non-polar or non-basic/acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Extraction (to remove acidic impurities): Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Drain and discard the aqueous layer.
-
Acid Extraction (to isolate the product): Extract the organic layer with 1 M aqueous hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Separate and collect the aqueous layer.
-
Back-Extraction of Organic Layer: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Neutralization and Precipitation: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is neutral to slightly basic (pH 7-8). The purified this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is ideal for further purifying the solid obtained from the acid-base extraction or for directly purifying a solid crude product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at their boiling point. Common choices include ethanol, acetone, or an ethyl acetate/heptane mixture.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
V. Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
By employing these troubleshooting strategies and detailed protocols, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity compound for your research and development needs.
VI. References
-
Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
-
PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds. Retrieved from
-
ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
JournalAgent. (2016, October 1). Separation techniques: Chromatography. Retrieved from [Link]
-
PubMed. (2015, September 10). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 5-chloro[5]benzofuro[2,3-b][2][5]naphthyridine. Retrieved from [Link]
-
PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in 5-Chloro-1,7-naphthyridin-8-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-1,7-naphthyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally improve your reaction yields. The 1,7-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, known for a wide range of biological activities, including kinase inhibition and anticancer properties.[1]
Section 1: Synthesis Overview & Core Protocol
The most reliable and versatile method for constructing the 1,7-naphthyridine core is the Friedländer annulation.[1] This reaction involves the condensation of an ortho-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a β-ketoester or malonic ester). For the synthesis of this compound, the logical precursors are 2-amino-6-chloronicotinaldehyde and an active methylene compound like diethyl malonate .
The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization (or tautomerization in this case) to yield the final product.
Proposed Synthetic Pathway
Caption: Proposed synthetic route via Friedländer Annulation.
Detailed Experimental Protocol (Baseline)
This protocol is a generalized starting point and may require optimization based on your specific laboratory conditions and observations.
Step 1: Condensation
-
To a solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol, Dowtherm A), add diethyl malonate (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or L-proline (0.1-0.2 eq). The use of an efficient catalyst is crucial for this step.[2]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aldehyde. This stage typically takes 2-6 hours.
Step 2: Cyclization and Saponification
-
Once the initial condensation is complete, add a solution of sodium ethoxide (2.0 eq) in ethanol.
-
Continue to heat the mixture at reflux for an additional 4-8 hours to drive the intramolecular cyclization. The formation of a precipitate may be observed.
-
After cooling to room temperature, add water to the reaction mixture and continue stirring for 1 hour to hydrolyze the ester.
Step 3: Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and carefully acidify with 2M HCl to a pH of ~5-6. This will precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the Friedländer annulation the recommended method? A1: The Friedländer synthesis is a classic, robust, and high-yielding method for constructing quinoline and naphthyridine ring systems.[3] It offers a convergent approach where the two rings of the final product are formed in a single synthetic sequence, which is often more efficient than linear syntheses.
Q2: The quality of my 2-amino-6-chloronicotinaldehyde seems poor. How critical is this? A2: The purity of your starting materials is paramount. Impurities in the aldehyde, such as unreacted starting material from its own synthesis (e.g., 2-chloro-5-(hydroxymethyl)pyridine[4]), can lead to significant side reactions and purification difficulties. It is highly recommended to purify the aldehyde by recrystallization or chromatography before use.
Q3: What is the expected final form of the product, the -ol or the -one? A3: The 8-hydroxy-1,7-naphthyridine exists in a tautomeric equilibrium with its corresponding keto form, 1,7-naphthyridin-8(7H)-one. The keto form is often the more stable tautomer and may be the predominant species observed in NMR and crystallographic studies. For the purpose of this guide, we refer to it by its -ol name, but be aware of this tautomerism during characterization.
Q4: Can I use a different active methylene compound? A4: Yes, other active methylene compounds like ethyl acetoacetate or ethyl cyanoacetate can be used. However, these will result in different substituents at the 7-position of the naphthyridine ring, which would then require additional synthetic steps to remove or convert to the desired hydrogen atom. Diethyl malonate is preferred as it leads to an ester at the 7-position which can be hydrolyzed and decarboxylated.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has stalled; the starting aldehyde is not being consumed according to TLC analysis. What's wrong? A: This often points to issues with reaction conditions or reagent activity.
-
Cause A: Ineffective Catalyst. The base catalyst (e.g., piperidine) may be old or degraded. The reaction is sensitive to the catalyst's nature and concentration.
-
Cause B: Insufficient Temperature. The Knoevenagel condensation and subsequent cyclization are often thermally demanding.
-
Solution: Ensure your reaction is reaching the appropriate reflux temperature. If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like n-butanol or Dowtherm A, but be mindful of potential charring at excessive temperatures.
-
-
Cause C: Presence of Water. While the final workup uses water, the initial condensation step is sensitive to excess moisture, which can hydrolyze intermediates.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents for the initial condensation step.
-
Issue 2: Significant Impurity Formation
Q: My TLC plate shows multiple spots, and the crude product is a dark, tarry substance. What are the likely side reactions? A: The formation of multiple byproducts, often appearing as a dark tar, is a common issue in condensations run at high temperatures.
-
Cause A: Self-Condensation of Diethyl Malonate. The base catalyst can promote the self-condensation of diethyl malonate, leading to polymeric materials.
-
Solution: Control the stoichiometry carefully. Use only a slight excess of diethyl malonate (1.1 eq). Consider a slower, dropwise addition of the base catalyst to the reaction mixture at a moderate temperature before heating to full reflux.
-
-
Cause B: Polymerization of Aldehyde. Ortho-aminoaryl aldehydes can be unstable at high temperatures and may polymerize.
-
Solution: Maintain an inert atmosphere (N₂ or Argon) throughout the reaction to prevent oxidative degradation. Avoid unnecessarily high temperatures or prolonged reaction times. Once the reaction is complete based on TLC, proceed with the workup promptly.
-
-
Cause C: Incomplete Cyclization. The open-chain Knoevenagel intermediate may persist if the cyclization conditions are not sufficiently forcing.
-
Solution: Ensure the second step (cyclization with a stronger base like sodium ethoxide) is allowed to proceed for a sufficient amount of time at reflux. Monitor the disappearance of the intermediate by TLC if possible.
-
Troubleshooting Logic Flow dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in 5-Chloro-1,7-naphthyridin-8-ol Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the chemistry of 5-Chloro-1,7-naphthyridin-8-ol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you anticipate and mitigate common side reactions encountered during the synthesis and functionalization of this versatile scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your experimental success.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for diversification. However, this very reactivity presents challenges in controlling selectivity and minimizing the formation of undesired byproducts. The interplay between the chloro-substituent, the hydroxyl group, and the nitrogen atoms of the naphthyridine core dictates the molecule's reactivity, often leading to complex reaction outcomes. This guide will illuminate these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are attempting an O-alkylation of the 8-hydroxyl group on this compound, but are observing a significant amount of N-alkylation at the N7 position. How can we improve the O-selectivity?
A1: This is a classic case of competing N- vs. O-alkylation, a common issue with hydroxynaphthyridines and related heterocyclic systems. The outcome is highly dependent on the reaction conditions, particularly the base, solvent, and the nature of the alkylating agent.
Causality: The 8-hydroxyl group, being part of a vinylogous amide system, can exist in equilibrium with its tautomeric form, 1,7-naphthyridin-8(7H)-one. The resulting ambident anion (formed upon deprotonation) can be alkylated at either the oxygen or the nitrogen atom.
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles. The oxygen atom of the ambident anion is a "harder" nucleophilic center than the nitrogen atom. Therefore, using a "harder" alkylating agent can favor O-alkylation. For instance, alkyl sulfates (e.g., dimethyl sulfate) are harder electrophiles than alkyl iodides.
-
Solvent Effects: The choice of solvent plays a crucial role. Aprotic polar solvents like DMF or DMSO can solvate the counter-ion of the base, leading to a more "naked" and reactive anion, which often favors O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and potentially favoring N-alkylation.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base | A strong, non-nucleophilic base can efficiently generate the desired anion without competing in the alkylation reaction. | Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) is recommended. |
| Alkylating Agent | As per HSAB theory, harder electrophiles favor O-alkylation. | Consider using alkyl tosylates, mesylates, or sulfates instead of alkyl halides (I > Br > Cl in terms of softness). |
| Solvent Selection | Aprotic polar solvents can enhance the nucleophilicity of the oxygen atom. | Employ solvents like DMF, DMSO, or acetonitrile. |
| Temperature Control | Lower temperatures can sometimes improve selectivity. | Start with reactions at room temperature or even 0 °C and monitor the progress. |
Experimental Protocol: Selective O-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: During a Suzuki-Miyaura cross-coupling reaction to replace the 5-chloro group, we are observing significant amounts of a dehalogenated byproduct (1,7-naphthyridin-8-ol). What is causing this and how can we prevent it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered substrates.
Causality: The formation of the dehalogenated byproduct can occur through several pathways:
-
Proto-deboronation of the Boronic Acid: The boronic acid can react with water or other protic species in the reaction mixture to be replaced by a hydrogen atom. The resulting arene can then participate in the catalytic cycle, leading to the dehalogenated product.
-
Hydrodehalogenation: The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., from the solvent, base, or impurities) to form a palladium-hydride species. This can then undergo reductive elimination with the substrate to yield the dehalogenated product.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Catalyst and Ligand | Electron-rich and bulky phosphine ligands can promote the desired cross-coupling and suppress dehalogenation. | Use catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands such as SPhos or XPhos. |
| Base Selection | A non-nucleophilic, anhydrous base can minimize side reactions. | Use of anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended. Avoid using hydroxide bases if possible. |
| Solvent Purity | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions. | Use freshly distilled or commercially available anhydrous solvents. Degas the solvent prior to use. |
| Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling. | Optimize the temperature, starting from a lower range (e.g., 80 °C) and gradually increasing if the reaction is too slow. |
Experimental Protocol: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Q3: We are attempting a nucleophilic aromatic substitution (SNAr) on the 5-chloro position with an amine, but the reaction is sluggish and gives low yields. Are there any common side reactions to be aware of?
A3: The 5-chloro position on the 1,7-naphthyridine ring is susceptible to nucleophilic aromatic substitution, but the reaction's success is highly dependent on the nucleophile and reaction conditions.
Causality: While the chloro substituent is a good leaving group, the overall reactivity of the ring towards SNAr can be influenced by the electron-donating nature of the 8-hydroxyl group. Sluggish reactions can be due to insufficient activation of the ring or a weak nucleophile.
Potential Side Reactions:
-
Dimerization/Polymerization: Under harsh conditions or with highly reactive nucleophiles, self-condensation or polymerization of the starting material or product can occur, especially if the nucleophile has multiple reactive sites.
-
Reaction with the Hydroxyl Group: If the amine nucleophile is also a strong base, it can deprotonate the 8-hydroxyl group, which can then potentially participate in side reactions.
-
Ring Opening: Although less common under typical SNAr conditions, highly nucleophilic and basic conditions can potentially lead to ring-opening reactions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Activation of the Substrate | In some cases, converting the hydroxyl group to a protecting group can modulate the electronic properties of the ring and improve reactivity. However, this adds extra steps to the synthesis. | Consider protecting the hydroxyl group as a methyl or benzyl ether before attempting the SNAr reaction. |
| Choice of Nucleophile and Base | A strong, non-nucleophilic external base is often preferred to deprotonate the amine nucleophile without competing in the reaction. | Use a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS. |
| Catalysis | Palladium-catalyzed Buchwald-Hartwig amination is often a more reliable alternative to traditional SNAr for forming C-N bonds on aryl chlorides. | Employ a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., BINAP, Xantphos). |
| Solvent and Temperature | High-boiling aprotic polar solvents are typically used to drive these reactions to completion. | Use solvents like DMSO, NMP, or sulfolane at elevated temperatures (120-150 °C). |
Visualization of Key Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: Competing N- and O-alkylation pathways.
Caption: Desired vs. side reaction in Suzuki-Miyaura coupling.
Conclusion
The successful synthesis and derivatization of this compound hinges on a thorough understanding of its reactivity and the careful control of reaction conditions. By anticipating potential side reactions such as N- vs. O-alkylation and dehalogenation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products.
References
- BenchChem. (2025). identifying and minimizing side reactions in naphthyridine functionalization.
- Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.
- BenchChem. (2025). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]
- BenchChem. (2025). How to avoid dehalogenation in 5-Bromo-8-chloro-1,7-naphthyridine reactions.
stability issues with 5-Chloro-1,7-naphthyridin-8-ol in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-1,7-naphthyridin-8-ol. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, drawing upon available data and established principles of medicinal and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step to ensuring its successful application in your experiments. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| Melting Point | 345-347 °C | [1] |
| Boiling Point | 438.4±45.0 °C (Predicted) | [1] |
| Density | 1.47±0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.43±0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of compound degradation. This can be particularly prevalent in compounds with aromatic ring systems like naphthyridines. The degradation is often due to oxidation or photodecomposition. To minimize this, it is crucial to handle the compound and its solutions with care. We recommend preparing solutions fresh for each experiment and storing them protected from light, especially if they are to be kept for more than a few hours.
Q3: What are the best solvents for dissolving this compound?
A3: While specific solubility data for this compound is not extensively published, based on the behavior of similar heterocyclic compounds, it is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2]. For aqueous buffers, the solubility is likely to be pH-dependent due to the presence of the basic nitrogen atoms in the naphthyridine rings and the acidic hydroxyl group. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guide: Stability Issues in Solution
Issue 1: Precipitation of the compound from aqueous solution during an experiment.
Causality: The limited aqueous solubility of many organic compounds, including likely this compound, can lead to precipitation when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer. This is especially true if the final concentration of the compound exceeds its aqueous solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of your aqueous buffer to several wells.
-
Add 2 µL of the 10 mM stock solution to the wells to achieve a final concentration of 100 µM.
-
Mix well and incubate at room temperature, protected from light.
-
Measure the turbidity of the solution at various time points (e.g., 0, 1, 2, 4, 24 hours) using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
Issue 2: Loss of biological activity of the compound in a cell-based assay over time.
Causality: A decline in the biological activity of this compound during a prolonged cell-based assay (e.g., 24-72 hours) can be indicative of its metabolic instability or chemical degradation in the cell culture medium. Naphthyridine derivatives can be subject to metabolic modifications by cellular enzymes[3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Experimental Protocol: Stability Assay in Cell Culture Medium
-
Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[4]. A decrease in the peak area of the parent compound over time indicates degradation.
Issue 3: Inconsistent results in kinase assays.
Causality: The 8-hydroxy-naphthyridine moiety can potentially chelate metal ions. Since many kinase assays utilize ATP and Mg²⁺, chelation of the magnesium ion by this compound could interfere with the assay and lead to inconsistent results.
Troubleshooting Workflow:
Sources
- 1. This compound | 67967-13-9 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
troubleshooting 5-Chloro-1,7-naphthyridin-8-ol experimental results
Welcome to the technical support center for 5-Chloro-1,7-naphthyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Synthesis Troubleshooting
The synthesis of substituted naphthyridines can be complex, often involving multi-step processes. Below are common issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of naphthyridine cores can stem from several factors, from incomplete reactions to the formation of side products.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials.[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The synthesis of chloro-substituted naphthyridinols can be prone to several side reactions that consume starting materials and reduce the yield of the desired product. Common side reactions in naphthyridine synthesis include:
-
Over-reaction/Polysubstitution: This can lead to the formation of di-chlorinated species.[1]
-
Poor Regioselectivity: Functionalization may occur at an undesired position on the naphthyridine ring.[2]
-
Dehalogenation: Loss of the chlorine atom from the naphthyridine core.[2]
-
N-Oxidation: Formation of a naphthyridine-N-oxide, especially during electrophilic reactions.[2][3]
-
-
Purity of Starting Materials: Ensure the purity of your reagents. Impurities can inhibit the catalyst or participate in side reactions, leading to a lower yield of the desired product.
To improve the yield, consider optimizing the reaction conditions. This could involve screening different catalysts, solvents, temperatures, and reaction times. For cyclization reactions like the Friedländer synthesis, the choice of catalyst can significantly influence the outcome.[4]
Question 2: I am observing the formation of multiple products, suggesting poor regioselectivity. How can I control this?
Answer: Poor regioselectivity is a common challenge in the synthesis of substituted pyridines and naphthyridines. The electronic nature of the starting materials and the reaction conditions play a crucial role in determining the position of substitution.
To enhance regioselectivity, consider the following strategies:
-
Directing Groups: The presence of certain functional groups on your starting materials can direct substitution to a specific position.
-
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence the regioselectivity.
-
Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome. Experimenting with a range of conditions can help identify the optimal parameters for your desired isomer.
Experimental Protocol: Generalized Friedländer Annulation for Naphthyridine Synthesis
The Friedländer synthesis is a common method for preparing quinolines and, by extension, naphthyridines.[4] This protocol provides a general workflow.
-
Reactant Mixture: In a suitable reaction vessel, combine the appropriate aminopyridine-carbaldehyde or ketone with a compound containing an active methylene group.
-
Catalyst and Solvent: Add the chosen catalyst (e.g., an acid or base) and solvent.
-
Reaction Conditions: Heat the mixture to the optimized temperature and stir for the predetermined reaction time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.
II. Purification Troubleshooting
The purification of this compound can present challenges due to the presence of isomers and other impurities with similar physical properties.
Question 3: I'm having difficulty separating my product from a persistent impurity. What are my options?
Answer: Persistent impurities are often isomers or byproducts with very similar polarity to your target compound.
-
Isomeric Impurities: Positional isomers are common byproducts in naphthyridine synthesis and can be very difficult to separate due to their similar chemical properties.[1]
-
Di-substituted Byproducts: Impurities such as di-chlorinated naphthyridines can also be challenging to remove.[1]
To address these challenges:
-
High-Performance Column Chromatography: Utilize a high-performance column with a shallow solvent gradient to improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
pH-Adjusted Extraction: A carefully controlled acid-base extraction during the work-up can sometimes selectively remove impurities with different basicities.[1]
-
Recrystallization: Experiment with a variety of solvent systems to find one that selectively crystallizes your desired product, leaving the impurity in the mother liquor.
| Purification Challenge | Potential Cause | Recommended Solution |
| Low product yield after purification | Product loss during extraction or chromatography.[1] | Optimize pH during aqueous work-up; use a neutral support like alumina for chromatography if the compound is acid-sensitive.[1] |
| Persistent impurity | Co-eluting isomer or byproduct.[1] | Employ high-performance column chromatography with a shallow gradient; consider derivatization to alter polarity for easier separation.[1] |
| Product "oiling out" during recrystallization | Suboptimal solvent choice.[1] | Screen a wider range of solvent systems or solvent mixtures. |
III. Characterization and Stability
Accurate characterization is essential for confirming the identity and purity of your compound.
Question 4: My NMR spectrum is unclear or shows unexpected peaks. What could be the issue?
Answer: Ambiguous NMR spectra can arise from several sources.
-
Solvent Choice: The choice of NMR solvent can sometimes affect the compound's stability. For instance, in some cases, compounds have been observed to undergo reduction in DMSO-d6.[5] If you observe unexpected changes in the spectrum over time, consider trying a different deuterated solvent.
-
Purity: The presence of residual solvents or impurities can complicate the spectrum. Ensure your sample is thoroughly dried and purified.
-
Protonation State: The protonation of the nitrogen atoms in the naphthyridine ring can be sensitive to the pH and the solvent, potentially leading to peak broadening or shifts.
Question 5: How stable is this compound? What are the proper storage conditions?
IV. Biological Assays and Applications
Naphthyridine derivatives are investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[3][7]
Question 6: My compound shows low activity or inconsistent results in a cell-based assay. What are the potential reasons?
Answer: Poor performance in biological assays can be due to several factors related to the compound's properties.
-
Poor Solubility: Naphthyridine compounds can have limited aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be lower than intended. Consider using a co-solvent like DMSO, but be mindful of its potential effects on the cells.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells. For example, a study on 8-hydroxy naphthyridines found that the compounds were susceptible to glucuronidation, leading to rapid clearance.[8][9]
-
Cellular Permeability: The compound may not be efficiently entering the cells.
-
Interaction with Assay Components: The compound might interact with components of the assay medium, reducing its availability to the target.
Workflow for Investigating Poor Biological Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Green synthesis and cytotoxic activity of functionalized naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1,7-naphthyridin-8-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1,7-naphthyridin-8-ol. It addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Synthesis Overview & Core Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic strategy involves the construction of the naphthyridine core, followed by a chlorination step. A likely pathway, assembled from established transformations on related heterocyclic systems, is presented below.
The primary challenges in scaling up this synthesis include:
-
Controlling the Exothermic Cyclization: The initial ring-closing reaction is often highly energetic and can lead to the formation of tar and other impurities if not managed correctly.
-
Regioselectivity of Chlorination: Achieving selective chlorination at the C5 position without forming di-substituted or other isomeric byproducts.
-
Product Purification: Separating the final product from structurally similar impurities and unreacted starting materials.
-
Handling of Hazardous Reagents: Safely managing reagents like phosphorus oxychloride (POCl₃) and concentrated acids at a larger scale.
Below is a generalized workflow for the synthesis, which will be the basis for our troubleshooting guide.
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction (Step 1) is producing a lot of dark, tar-like material, and the yield is very low. What's happening? A1: This is a common issue in Skraup-type or related condensation/cyclization reactions, which are often exothermic.[1][2] The high reaction temperatures can cause polymerization and degradation of the starting materials and product.
-
Causality: The reaction of an aminopyridine with a dicarbonyl compound can be vigorous. Without proper temperature control, the reaction rate accelerates, leading to side reactions.
-
Solution:
-
Control the addition rate: Add one reagent to the other slowly, using an addition funnel, while monitoring the internal temperature.
-
Use an ice bath: Maintain the reaction temperature at a lower, more controlled level (e.g., 0-10 °C) during the initial addition phase.
-
Choose a suitable solvent: A high-boiling solvent like Dowtherm A or diphenyl ether is often used to achieve the required temperature for cyclization, but ensure the initial condensation is controlled before heating.[3]
-
Q2: The chlorination step (Step 2) is not selective. I'm getting multiple chlorinated products. How can I improve selectivity for the C5 position? A2: The electronic nature of the 1,7-naphthyridin-8-ol ring directs electrophilic substitution. However, harsh conditions can lead to over-chlorination or substitution at other activated positions.
-
Causality: Reagents like POCl₃ can be too reactive and may require high temperatures, leading to a loss of selectivity. N-Chlorosuccinimide (NCS) is a milder and more selective electrophilic chlorinating agent.
-
Solution:
-
Switch to NCS: Use N-Chlorosuccinimide in a suitable solvent like DMF or acetonitrile at room temperature or with gentle heating.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of NCS. A large excess will promote di-chlorination.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and stop the reaction once it is complete to prevent the formation of byproducts.
-
Q3: How do I remove the unreacted starting material (1,7-Naphthyridin-8-ol) from my final product? A3: The starting material and the chlorinated product have similar structures but different polarities and basicities.
-
Causality: The chloro- group makes the product less polar than the starting material.
-
Solution:
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., dichloromethane/ethyl acetate) and gradually increasing the polarity.[4]
-
Acid Wash: A pH-adjusted extraction can sometimes work. Since the naphthyridine nitrogen is basic, you can perform an acid wash. However, the pKa values of the starting material and product may be too similar for this to be highly effective on its own.[5]
-
Troubleshooting Guide: From Low Yield to Persistent Impurities
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up process.
Sources
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Bioactivity Validation of 5-Chloro-1,7-naphthyridin-8-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the biological activity of 5-Chloro-1,7-naphthyridin-8-ol. While direct biological data for this specific compound is not extensively documented in publicly available literature, its core structure, the 1,7-naphthyridine scaffold, is recognized as a privileged framework in medicinal chemistry. Derivatives of this scaffold have shown significant potential, particularly as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology and inflammatory diseases.
This document outlines a logical, evidence-based strategy to systematically test these primary hypotheses. We will detail the necessary experimental protocols, provide frameworks for data comparison against established inhibitors, and explain the scientific rationale behind each step, ensuring a self-validating and robust approach to characterization.
Part 1: Primary Target Hypothesis: Protein Kinase Inhibition
The 1,7-naphthyridine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Its rigid, planar structure is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding pocket. Numerous derivatives have been identified as potent inhibitors of various kinases, including p38 MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and PIP4K2A, making this the most logical starting point for validation.[1][2][3][4][5]
Comparative Framework
To establish a meaningful comparison, this compound should be tested against well-characterized inhibitors.
-
Broad-Spectrum Control: Staurosporine . A potent, non-selective kinase inhibitor used as a positive control to validate assay performance.
-
Relevant Comparator: AZD4547 . A potent and selective inhibitor of the FGFR kinase family, a known target for other naphthyridine derivatives.[3][5]
Experimental Validation Workflow: Kinase Inhibition
The following workflow provides a systematic approach, from broad screening to specific cellular validation.
Caption: Workflow for PARP inhibitor validation.
Protocol 2: Cellular PARP Trapping Assay
This assay visualizes and quantifies the ability of an inhibitor to "trap" PARP1 on damaged DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.
Rationale: PARP trapping is often more predictive of anti-cancer efficacy than simple enzymatic inhibition. This assay provides direct visual evidence of this critical mechanism inside the cell, offering deeper mechanistic insight than a purely biochemical assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound or Olaparib for 2 hours.
-
DNA Damage Induction: Co-treat with a DNA damaging agent, such as 10 µM Methyl methanesulfonate (MMS), for the final 30 minutes of incubation.
-
Pre-extraction & Fixation: Wash cells with PBS, then incubate with a cytoskeleton buffer containing Triton X-100 to remove soluble, non-chromatin-bound PARP1. Fix the remaining chromatin-bound proteins with 4% paraformaldehyde.
-
Immunofluorescence: Permeabilize the fixed cells with methanol and block with 5% BSA. Incubate with a primary antibody against PARP1 overnight at 4°C.
-
Staining & Imaging: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain DNA with DAPI. Mount coverslips on slides.
-
Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the number and intensity of nuclear PARP1 foci per cell. An increase in foci relative to the MMS-only control indicates PARP trapping.
Data Summary: Comparative PARP Inhibition and Trapping (Hypothetical Data)
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping (Fold-Increase) |
| This compound | 150 | 320 | 2.5x |
| Olaparib (Comparator) | 5 | 1 | 15x |
Part 3: Integrated View of Cellular Signaling
Understanding where potential targets fit within the broader cellular landscape is crucial for interpreting downstream effects. Kinases are master regulators of signal transduction cascades (e.g., the MAPK pathway), while PARP is a cornerstone of the DNA Damage Response. An inhibitor could affect one or both pathways, leading to distinct cellular outcomes.
Caption: Overview of relevant cellular signaling pathways.
Conclusion
The validation of this compound requires a hypothesis-driven, multi-faceted approach. Based on its chemical scaffold, the primary lines of inquiry should be the systematic evaluation of its activity as a protein kinase inhibitor and a PARP inhibitor. By employing the robust biochemical and cellular protocols detailed in this guide and benchmarking performance against industry-standard comparators, researchers can generate a comprehensive and reliable bioactivity profile. This will not only elucidate the compound's mechanism of action but also determine its potential for further development as a targeted therapeutic agent.
References
-
Ortega, M. A., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. [Link]
-
Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
-
Adedotun, I. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 1-17. [Link]
-
ResearchGate. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Request PDF. [Link]
-
Cincinelli, R., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences, 24(15), 12423. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14514. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 920-936. [Link]
-
Yuan, Y., et al. (2023). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(23), 15848-15863. [Link]
-
El-Masry, G. H., & El-Naggar, M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 314-324. [Link]
-
Mowbray, C. E., et al. (2016). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 59(13), 6377-6391. [Link]
-
Ferreira, L. G., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE, 12(1), e0170646. [Link]
-
Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]
-
Kumar, V., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6982-6985. [Link]
Sources
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 5-Chloro-1,7-naphthyridin-8-ol and Its Isomeric Counterparts in Drug Discovery
Introduction: The Naphthyridine Scaffold - A Cornerstone of Medicinal Chemistry
The naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold." The specific arrangement of the two nitrogen atoms gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each conferring a unique three-dimensional shape and electronic distribution to the molecule.[1][2][3] This structural diversity is the foundation of their versatile pharmacological activities, which span from anticancer and antimicrobial to anti-inflammatory and neurological applications.[4][5][6][7][8]
The 1,8-naphthyridine isomer is arguably the most extensively studied, forming the core of well-established antibacterial agents like nalidixic acid.[1][9] However, significant therapeutic potential is continually being uncovered in the less-explored isomers.[2] This guide focuses on the 1,7-naphthyridine scaffold, specifically the under-researched derivative 5-Chloro-1,7-naphthyridin-8-ol . Due to the scarcity of direct experimental data for this specific compound, this guide will provide a comparative analysis based on established principles of medicinal chemistry, contrasting its predicted attributes with the known properties of its parent scaffold and other well-documented naphthyridine isomers. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework and a practical roadmap for investigating this promising, yet unexplored, chemical entity.
Part 1: Deconstructing the Target - The 1,7-Naphthyridin-8-ol Core
The 1,7-naphthyridin-8-ol substructure serves as our foundational template. The placement of the nitrogen atoms at positions 1 and 7 creates a distinct electronic profile compared to the more symmetrical 1,8- or 1,5-isomers. The hydroxyl group at the C8 position is critical; its ability to act as both a hydrogen bond donor and acceptor, coupled with its potential to chelate metals, often plays a pivotal role in target engagement.
The Anticipated Influence of 5-Chloro Substitution
The introduction of a chlorine atom at the C5 position of the 1,7-naphthyridin-8-ol core is predicted to induce several significant changes:
-
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This will decrease the electron density of the aromatic system, potentially altering the pKa of the ring nitrogens and the C8-hydroxyl group. This modulation can profoundly impact the molecule's solubility, membrane permeability, and its ability to interact with specific amino acid residues in a biological target.
-
Steric and Lipophilic Contributions: The chloro group adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule. An increased LogP value can enhance cell membrane penetration but may also lead to off-target effects or reduced aqueous solubility if not properly balanced.
-
Metabolic Stability: Halogenation, particularly chlorination, at aromatic positions can block sites of oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer biological half-life.
-
Novel Interaction Vector: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional, directional binding interaction that may be absent in the parent compound, potentially leading to enhanced potency or selectivity.
Part 2: Isomeric Comparison - How Nitrogen Placement Dictates Biological Function
The true value of a scaffold lies in its tunability. The choice of naphthyridine isomer is a fundamental decision in drug design, as the nitrogen positions dictate the molecule's overall geometry and hydrogen bonding capabilities.
| Isomeric Core | Representative Biological Activities | Key Structural Features & Rationale |
| 1,7-Naphthyridine | Anticancer, Photophysical applications.[2][10] | Asymmetric structure. The N7 atom influences the electronic nature of the adjacent C8 position, making substitutions at this site critical for activity. |
| 1,8-Naphthyridine | Antibacterial (DNA gyrase inhibitors), Anticancer, Antiviral, Anti-inflammatory.[4][5][6][7] | "Bay region" between N1 and N8 creates a specific geometry often exploited for binding to enzyme active sites. This is the most clinically validated isomer. |
| 1,5-Naphthyridine | Anticancer (Topoisomerase I inhibitors), Antibacterial, Antifungal.[1][11][12][13][14] | Symmetrical structure. Derivatives often function as DNA intercalators or enzyme inhibitors, with substituents at C2 and C6 being common. |
| 1,6-Naphthyridine | Anticancer (FGFR4 inhibitors), Antihypertensive, Cardiovascular agents.[8][15] | Asymmetric. Often explored for kinase inhibition, where the scaffold acts as a hinge-binder. |
This comparison underscores that while all are "naphthyridines," the subtle change in a single nitrogen's position can redirect the entire therapeutic application of the resulting derivatives. The 1,7-scaffold of our target compound, this compound, suggests that its biological activity may align more with anticancer applications rather than the classic antibacterial profile of the 1,8-isomers.
Part 3: Proposed Experimental Workflows
To move this compound from a hypothetical molecule to a characterized entity, a structured experimental plan is essential. The following protocols are based on established synthetic methodologies for naphthyridines and standard biological screening cascades.
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process beginning with commercially available starting materials. The causality behind this choice is the commonality of Friedländer-type annulation reactions for constructing naphthyridine cores.
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Nitration: To a solution of 2-Amino-4-chloropyridine in concentrated sulfuric acid, slowly add nitric acid at 0°C. The reaction is carefully warmed to introduce a nitro group ortho to the amino group, which is a necessary precursor for the subsequent cyclization.
-
Gould-Jacobs Reaction: The resulting 2-amino-4-chloro-5-nitropyridine is condensed with diethyl malonate in the presence of a base like sodium ethoxide. This forms the key enamine intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent such as Dowtherm A. This intramolecular cyclization reaction forms the second pyridine ring of the naphthyridine core.
-
Saponification and Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding the final product, this compound.
-
Validation: The structure of the final product must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC, with a target of >95%.
Protocol 2: Comparative In Vitro Anticancer Screening
To assess its potential, the novel compound should be screened against a panel of human cancer cell lines and compared directly with a well-characterized isomer, such as a derivative of the 1,8-naphthyridine series known for its anticancer activity.
Caption: Workflow for comparative in vitro cytotoxicity screening.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) are cultured under standard conditions (37°C, 5% CO₂).
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test and reference compounds in DMSO are serially diluted in culture medium. The cells are then treated with these dilutions, typically ranging from 0.01 µM to 100 µM.
-
Incubation: The plates are incubated for 72 hours to allow the compounds to exert their effects.
-
Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well. The metabolic activity of viable cells converts the reagent into a colored product, which is quantified by measuring absorbance on a microplate reader.
-
Data Analysis: The absorbance data is normalized to untreated controls, and dose-response curves are generated. The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound against each cell line. This provides a quantitative measure of cytotoxic potency.
Conclusion and Future Outlook
While this compound remains an uncharacterized molecule, a systematic analysis based on the principles of medicinal chemistry and the known properties of its isomers allows us to formulate a strong hypothesis for its potential. The strategic placement of the chloro-substituent on the 1,7-naphthyridine scaffold suggests it is a promising candidate for anticancer drug discovery, warranting its synthesis and biological evaluation.
The proposed experimental workflows provide a clear and actionable path for any research group aiming to explore this untapped area of chemical space. By comparing its activity directly against established naphthyridine isomers, researchers can elucidate novel structure-activity relationships and potentially identify a new class of therapeutic agents. The journey from a line on a page to a life-saving drug is long, but it begins with the logical and rigorous investigation of novel chemical matter like this compound.
References
-
D. S. T. C. R. de Paiva, L. F. B. M. de Almeida, and V. F. Ferreira, "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities," Molecules, 2021. [Link]
-
A. A. K. El-Gazzar, H. N. Hafez, and N. A. H. El-Tombary, "Biological Activity of Naturally Derived Naphthyridines," Molecules, 2021. [Link]
-
S. S. Honkanadav, A. D. Kauthale, and P. B. Kole, "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities," Current Organic Chemistry, 2016. [Link]
-
M. Fuertes, C. Masdeu, G. Rubiales, and F. Palacios, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2021. [Link]
-
M. Fuertes, C. Masdeu, G. Rubiales, and F. Palacios, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2021. [Link]
-
C. Masdeu, M. Fuertes, E. Martin-Encinas, et al., "Fused 1,5-Naphthyridines: Synthetic Tools and Applications," Molecules, 2021. [Link]
-
L. Wang, J. Li, B. Jiang, and S. Tu, "Efficient Synthesis of Functionalized Benzo[b][4][16]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline," ACS Combinatorial Science, 2012. [Link]
-
S. S. Honkanadav, A. D. Kauthale, and P. B. Kole, "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities," ResearchGate, 2016. [Link]
-
S.-Y. Wang, C.-C. Wang, and Y.-M. Wang, "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials," Molecules, 2023. [Link]
-
S. S. Honkanadav, A. D. Kauthale, P. B. Kole, and V. M. Kulkarni, "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities," Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]
-
G. Rubiales, C. Masdeu, M. Fuertes, et al., "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents," Current Topics in Medicinal Chemistry, 2014. [Link]
-
J. Quiroga, B. Insuasty, R. Abonía, et al., "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications," Molecules, 2021. [Link]
-
M. Fuertes, C. Masdeu, G. Rubiales, and F. Palacios, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," PMC, 2021. [Link]
-
A. A. K. El-Gazzar, H. N. Hafez, and N. A. H. El-Tombary, "Biological Activity of Naturally Derived Naphthyridines," Semantic Scholar, 2021. [Link]
-
Y. Wang, Y. Zhang, Q. Chen, et al., "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer," European Journal of Medicinal Chemistry, 2023. [Link]
-
M. Lavanya, C. Lin, J. Mao, and J. Zhao, "Representative isomeric forms of naphthyridines (12–17)," ResearchGate, 2021. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Kinase Inhibition: Evaluating the 1,7-Naphthyridin-8-ol Scaffold Against Established Clinical Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[3][4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, shifting treatment paradigms from broad-spectrum cytotoxics to targeted, personalized medicine.[5][6]
A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that can bind to multiple biological targets with high affinity. The 1,7-naphthyridine core is one such scaffold, prized for its rigid, planar structure and hydrogen bonding capabilities, which make it an excellent starting point for designing potent kinase inhibitors.[7][8] This guide focuses on 5-Chloro-1,7-naphthyridin-8-ol as a representative of this promising scaffold. Due to the nascent stage of publicly available research on this specific molecule, we will position it as a foundational structure and compare its potential against two well-characterized, clinically successful kinase inhibitor classes: the multi-targeted Src family kinase inhibitor, Dasatinib , and the combination therapy targeting the MAPK pathway, Dabrafenib and Trametinib .
This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies, to understand the landscape in which novel agents based on the 1,7-naphthyridin-8-ol scaffold will be evaluated.
Section 1: Comparative Analysis of Kinase Inhibitor Profiles
An inhibitor's value is defined by its potency, selectivity, and mechanism of action. Here, we contrast our scaffold-based compound with established drugs targeting distinct but critical oncogenic pathways.
Profile 1: this compound (Representing a Privileged Scaffold)
The 1,7-naphthyridine framework is a versatile starting point for inhibitor design.[7] The 8-hydroxy (or 8-ol) substitution is of particular interest. However, it is crucial to note that related 8-hydroxy naphthyridines have been shown to act as non-specific chelators of divalent metal cations (e.g., Zn²⁺, Fe²⁺), a property potentially responsible for their antiparasitic activity.[9] This off-target effect is a critical consideration in drug development, as it can lead to toxicity and confound mechanistic studies.
For the purpose of this guide, we will treat this compound as a hypothetical ATP-competitive inhibitor, a common mechanism for molecules of this class. Its potential would derive from the nitrogen atoms in the naphthyridine rings forming key hydrogen bonds within the kinase hinge region, while the chloro- and hydroxyl-substituents provide vectors for chemical modification to enhance potency and selectivity.
Profile 2: Dasatinib (A Multi-Targeted Src/Abl Inhibitor)
Dasatinib is a potent, orally available small molecule that inhibits multiple tyrosine kinases.[10] Its primary targets are BCR-ABL (the fusion protein characteristic of Chronic Myeloid Leukemia) and Src family kinases (SFKs).[3][11] SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes, regulating cellular proliferation, survival, and migration.[11][12] Dasatinib functions as an ATP-competitive inhibitor, binding to the active conformation of its target kinases.[10] Its multi-targeted nature is both a strength, allowing it to impact several oncogenic pathways simultaneously, and a potential liability, contributing to a broader side-effect profile.[12][13]
Profile 3: Dabrafenib & Trametinib (A Synergistic Combination Targeting the MAPK Pathway)
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that drives cell proliferation. Mutations in BRAF, a serine/threonine kinase in this pathway, are found in approximately half of all melanomas.[14]
-
Dabrafenib is a potent inhibitor of the mutated BRAF V600E protein.[15]
-
Trametinib is an allosteric inhibitor of MEK1/2, the kinase immediately downstream of BRAF.
While BRAF inhibitors alone can be effective, tumors often develop resistance by reactivating the MAPK pathway.[16] The combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib) provides a more durable response by blocking the pathway at two distinct points, a strategy that has proven superior to monotherapy.[15]
Section 2: Quantitative Performance Data
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in biochemical assays. The data below, compiled from published studies, illustrates the high potency of the selected clinical agents.
| Inhibitor/Combination | Target Kinase | IC50 (nM) | Key Cellular Effects |
| This compound | Various | Data Not Publicly Available | Hypothesized to inhibit proliferation in kinase-dependent cell lines. |
| Dasatinib | Src | 0.5 - 0.8[10][17] | Inhibition of cell migration and invasion; induction of apoptosis.[12] |
| Bcr-Abl | <1.0[10] | Potent inhibition of proliferation in CML cell lines.[3] | |
| c-Kit | 79[17] | Potential activity in tumors driven by c-Kit mutations. | |
| Dabrafenib | BRAF V600E | ~5 | Inhibition of ERK phosphorylation and cell proliferation in BRAF-mutant melanoma cells.[16][18] |
| Trametinib | MEK1/2 | ~0.9 | Inhibition of ERK phosphorylation downstream of BRAF.[16] |
| Dabrafenib + Trametinib | BRAF/MEK Pathway | Synergistic | Delayed onset of resistance and superior anti-tumor activity compared to single agents.[16][19] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration and substrate used.[20]
Section 3: Essential Methodologies for Inhibitor Evaluation
A rigorous, multi-step validation process is required to characterize any novel kinase inhibitor. The protocols described here represent a standard workflow, progressing from initial biochemical potency to cellular target engagement and functional outcomes.
Experimental Workflow: From Biochemical Hit to Cellular Candidate
The journey of a kinase inhibitor from discovery to a viable candidate involves a hierarchical screening process. The initial step is a biochemical assay to determine direct enzyme inhibition. Positive hits must then be validated in a cellular context to assess target engagement and functional effects within a more physiologically relevant environment.[21]
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[1][22] It is a robust method for determining the IC50 of an inhibitor.
Causality Behind Choices:
-
ADP-Glo™ Technology: Chosen for its high sensitivity and resistance to signal interference compared to fluorescence-based methods. It directly measures product (ADP) formation, providing a direct readout of kinase activity.[22]
-
Km of ATP: Assays are run at the Km (Michaelis constant) for ATP. This ensures the assay is sensitive to competitive inhibitors and that the results are comparable across different studies.[20]
-
Pre-incubation: The inhibitor and enzyme are pre-incubated to allow the binding to reach equilibrium before initiating the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of kinase/substrate mix (containing the target kinase and its specific peptide or protein substrate). Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase). Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (BaF3 Model)
This assay determines an inhibitor's ability to block the proliferation of cells that are dependent on a specific oncogenic kinase for their survival and growth.[23] The BaF3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to express a constitutively active kinase, making its survival dependent on that kinase's activity.
Causality Behind Choices:
-
BaF3 System: This model provides a clean and specific system to test on-target efficacy. If the inhibitor is effective against its target, the BaF3 cells will undergo apoptosis, which can be easily measured.[23] It creates a direct link between target inhibition and a functional cellular outcome.
Step-by-Step Methodology:
-
Cell Culture: Culture the engineered BaF3 cells (e.g., BaF3 expressing a constitutively active Src mutant) in appropriate media without IL-3, which ensures their dependence on the target kinase.
-
Cell Plating: Seed the cells in a 96-well plate at a density of ~5,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: After a brief incubation, measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Visualizing the Target Pathway
Understanding the signaling context is crucial for interpreting inhibitor data. The diagram below illustrates the MAPK pathway, highlighting the intervention points for BRAF and MEK inhibitors.
Conclusion and Future Directions
This guide provides a comparative overview of kinase inhibitors, contextualizing the potential of the 1,7-naphthyridin-8-ol scaffold against clinically validated agents. While Dasatinib exemplifies a potent, multi-targeted inhibitor and the Dabrafenib/Trametinib combination showcases a successful pathway-centric approach, the true potential of novel compounds like this compound remains to be defined by empirical data.
The critical next steps for any compound derived from this scaffold are:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity profile and identify primary targets.
-
Mechanism of Action Studies: Confirming an ATP-competitive mechanism and, crucially, ruling out non-specific activity due to metal chelation.[9]
-
Cellular Characterization: Progressing potent and selective compounds through the described workflow of cellular target engagement and functional assays.
The 1,7-naphthyridine scaffold holds promise, but rigorous, systematic evaluation is paramount to translate that promise into a tangible therapeutic candidate.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Jha, S. K., et al. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC.
- MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
- Bentham Science Publisher. (n.d.). Kinase Inhibitors in Multitargeted Cancer Therapy.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- SciSpace. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy.
- Schulze, T., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC - NIH.
- PubMed. (2025). Kinase Inhibitors for Targeted Cancer Therapy.
- Benchchem. (2025). A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus.
- Pala, L., et al. (n.d.). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. PMC - PubMed Central.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024).
- Reaction Biology. (2022).
- Wyrba, E. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?.
- MedChemExpress. (n.d.). Src Inhibitors.
- ResearchGate. (n.d.). Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies.
- Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies.
- National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers.
- (n.d.). Src Kinase Inhibitor Market And Pipeline Insights 2023.
- MDPI. (n.d.).
- Bilsland, E., et al. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH.
- ACS Publications. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors.
- PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.
- PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.
- PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. scispace.com [scispace.com]
- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 14. mskcc.org [mskcc.org]
- 15. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 16. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. domainex.co.uk [domainex.co.uk]
- 23. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1,7-naphthyridin-8-ol Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1,7-naphthyridine scaffold represents a privileged heterocyclic motif with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including potent kinase inhibition, making them a focal point in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of 5-Chloro-1,7-naphthyridin-8-ol derivatives, with a particular focus on their activity as kinase inhibitors. We will delve into the experimental data that underpins our understanding of how structural modifications influence biological activity, offering a comprehensive resource for the rational design of next-generation inhibitors.
The 1,7-Naphthyridine Scaffold: A Versatile Core for Kinase Inhibition
The 1,7-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has emerged as a key pharmacophore in medicinal chemistry. Its rigid structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with the ATP-binding sites of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of selective and potent kinase inhibitors is a major focus of modern drug discovery.
The this compound core, in particular, has been the subject of investigation due to the influence of the chloro and hydroxyl substituents on the electronic properties and binding interactions of the molecule. The chlorine atom at the 5-position can modulate the lipophilicity and metabolic stability of the compound, while the 8-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase active site.
Structure-Activity Relationship of this compound Derivatives as PIP4K2A Inhibitors
A significant body of research on 1,7-naphthyridine derivatives has focused on their inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1] PIP4K2A is a lipid kinase that plays a role in the PI3K signaling pathway, which is frequently dysregulated in cancer.[1] The following sections detail the SAR of this compound derivatives against this target.
The Impact of Substituents at the 5-Position
The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core has been shown to be well-tolerated and can lead to a significant improvement in biochemical potency.[2] This enhancement is likely due to an additional halogen interaction with phenylalanine residues within the kinase's active site.[2] However, it is crucial to note that the introduction of a chloro group also increases the lipophilicity of the compound, which can negatively impact its permeability.[2]
Comparative Analysis of Inhibitory Potency
The inhibitory activity of 1,7-naphthyridine derivatives against PIP4K2A has been evaluated using various biochemical assays, with the ADP-Glo™ Kinase Assay being a prominent method.[3] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.
| Compound ID | 5-Position Substituent | Target Kinase | IC50 (nM) | Assay Method |
| BAY-091 | H | PIP4K2A | 2.9 | ADP-Glo Assay |
| BAY-297 | H | PIP4K2A | 1.8 | ADP-Glo Assay |
| Compound 62 | Cl | PIP4K2A | Potent (exact value not specified, but noted for significant improvement) | Biochemical Assay |
Table 1: Kinase Inhibitory Activity of Representative 1,7-Naphthyridine Derivatives.[2][3]
As illustrated in Table 1, the unsubstituted 1,7-naphthyridine derivatives BAY-091 and BAY-297 exhibit potent inhibition of PIP4K2A in the low nanomolar range.[3] The introduction of a chlorine atom at the 5-position in compound 62 resulted in a significant improvement in biochemical potency, highlighting the favorable contribution of this substituent to the binding affinity.[2]
Experimental Protocols: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the presented data, this section provides a detailed, step-by-step methodology for a key experiment used in the evaluation of these compounds.
ADP-Glo™ Kinase Assay for Measuring PIP4K2A Inhibition
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
PIP4K2A enzyme
-
Substrate (e.g., PI(5)P)
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the PIP4K2A enzyme, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for PIP4K2A.[3]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[3]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the produced ADP back to ATP and provides luciferase and luciferin to generate a luminescent signal.[3]
-
Luminescence Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.[3]
-
Data Analysis: The amount of light generated is proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Relationship
To better understand the key structural features influencing the activity of this compound derivatives, a logical relationship diagram is presented below.
Caption: Logical relationship of the this compound scaffold and its properties.
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of potent kinase inhibitors. The available data, particularly on PIP4K2A inhibition, demonstrates that strategic modifications to this core can significantly enhance biological activity. The chloro substituent at the 5-position appears to be a key feature for improving potency, likely through favorable interactions within the kinase active site.
Future research in this area should focus on a more extensive exploration of substitutions at other positions of the 1,7-naphthyridine ring to further optimize potency and selectivity. Moreover, evaluating these derivatives against a broader panel of kinases will be crucial to fully understand their therapeutic potential and identify new applications. A continued focus on the interplay between structural modifications, biological activity, and ADME properties will be essential for the successful translation of these promising compounds into clinical candidates.
References
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. ([Link])
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ([Link])
-
Updates of mTOR inhibitors. ([Link])
-
Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. ([Link])
-
Overview of Research into mTOR Inhibitors. ([Link])
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ([Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ([Link])
-
(PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. ([Link])
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ([Link])
-
Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). ([Link])
-
Updates of mTOR inhibitors. ([Link])
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ([Link])
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. ([Link])
-
mTOR Inhibitors at a Glance. ([Link])
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ([Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ([Link])
-
Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation. ([Link])
-
(PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ([Link])
-
mTor inhibitors. ([Link])
Sources
A Comparative Guide to 5-Chloro-1,7-naphthyridin-8-ol in Cancer Research: A Novel Investigational Agent Targeting DNA Repair and Wnt Signaling Pathways
Introduction: The relentless pursuit of novel therapeutic agents in oncology is driven by the need for more effective and selective cancer treatments. The 1,7-naphthyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide introduces 5-Chloro-1,7-naphthyridin-8-ol , a novel investigational compound, and provides a comprehensive comparative framework for its evaluation against established inhibitors of key cancer-relevant pathways: Poly (ADP-ribose) polymerase (PARP) and Tankyrase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new anticancer agents.
The Scientific Rationale: Why this compound?
While specific biological data for this compound is not yet extensively published, its structural features suggest a compelling hypothesis for its anticancer potential. The naphthyridine core is a known constituent of compounds targeting DNA repair enzymes and signaling cascades crucial for cancer cell proliferation and survival. The chloro and hydroxyl substitutions on the 1,7-naphthyridine ring may confer specific binding affinities and pharmacological properties. Notably, the 1,7-naphthyridine alkaloid Bisleuconothine A has been shown to exhibit anticancer properties by inhibiting the Wnt signaling pathway[1]. This precedent, coupled with the structural similarities of naphthyridines to other kinase and PARP inhibitors, provides a strong impetus for the investigation of this compound as a potential dual inhibitor of PARP and Tankyrase, key players in DNA repair and Wnt signaling, respectively.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound can be conceptualized through a modification of the Skraup synthesis, a classic method for quinoline and naphthyridine ring formation[2][3][4]. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.
Step 1: Synthesis of 2-Amino-3-chloropyridine
The synthesis of the key precursor, 2-amino-3-chloropyridine, can be achieved through the chlorination of 3-aminopyridine. A common method involves the reaction of 3-aminopyridine with hydrogen chloride and chlorine gas in an aqueous solution, often in the presence of a metal chloride catalyst like ferric chloride[5]. An alternative route involves the reduction of 3-chloro-2-nitropyridine using a reducing agent such as stannous chloride in the presence of hydrochloric acid[6].
Step 2: Skraup Synthesis of this compound
The Skraup reaction involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. In this proposed synthesis, 2-amino-3-chloropyridine would react with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene. The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 5-Chloro-1,7-naphthyridine ring system. The final hydroxylation at the 8-position to yield this compound would likely occur during the reaction or workup, a phenomenon observed in similar syntheses.
Caption: Proposed synthetic workflow for this compound.
Comparative Performance Evaluation: Benchmarking Against Established Inhibitors
To ascertain the therapeutic potential of this compound, its efficacy must be rigorously compared against well-characterized inhibitors of PARP and Tankyrase.
Target 1: PARP Inhibition and DNA Damage Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs)[7]. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DSBs and subsequent cell death, a concept known as synthetic lethality.
Comparative Inhibitory Activity (IC50) of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cancer Cell Line Examples | Reference |
| This compound | To be determined | To be determined | Breast (MCF-7, MDA-MB-231), Ovarian (OVCAR-3, SKOV3) | - |
| Olaparib | ~1-5 | ~1-5 | Breast, Ovarian, Prostate, Pancreatic | [8][9][10] |
| Rucaparib | ~1.1 | ~0.6 | Ovarian, Prostate | [8][9][10] |
| Talazoparib | ~0.57 | ~1.8 | Breast, Prostate | [8][9][10] |
Experimental Protocol: In Vitro PARP1 Enzymatic Assay
This protocol outlines a chemiluminescent assay to determine the IC50 value of this compound against PARP1.
-
Plate Coating: Coat a 96-well plate with histone protein and incubate overnight at 4°C. Wash the plate three times with PBST.
-
Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.
-
Compound Preparation: Prepare serial dilutions of this compound and reference PARP inhibitors (e.g., Olaparib) in 1x PARP assay buffer.
-
Reaction Mixture: Prepare a master mix containing 10x PARP assay buffer, PARP substrate mixture, and activated DNA. Add the master mix to each well.
-
Enzyme Addition: Add diluted PARP1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a solution containing Streptavidin-HRP conjugate and incubate for 30 minutes. After washing, add a chemiluminescent substrate and immediately measure the luminescence using a plate reader.
Caption: Workflow for the in vitro PARP1 enzymatic assay.
Target 2: Tankyrase Inhibition and Wnt/β-catenin Signaling
Tankyrase 1 and 2 are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex[11][12][13]. In many cancers, particularly colorectal cancer, hyperactivation of the Wnt pathway is a key driver of tumorigenesis.
Comparative Inhibitory Activity (IC50) of Tankyrase Inhibitors
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cancer Cell Line Examples | Reference |
| This compound | To be determined | To be determined | Colorectal (DLD-1, SW480), Hepatocellular (HepG2) | - |
| XAV939 | 11 | 4 | Colorectal, Hepatocellular | [14][15][16] |
| G007-LK | 46 | 25 | Colorectal | [17] |
| WIKI4 | 26 | <10 | Colorectal | [18] |
Experimental Protocol: TOP/FOPflash Reporter Assay for Wnt Signaling
This dual-luciferase reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
-
Cell Seeding and Transfection: Seed HEK293T or a relevant cancer cell line in a 96-well plate. Co-transfect the cells with either TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutated TCF binding sites) reporter plasmids, along with a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Treat the transfected cells with serial dilutions of this compound or a reference Tankyrase inhibitor (e.g., XAV939).
-
Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021.
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Measurement: Measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the level of Wnt pathway activation[19][20][21][22].
Caption: Workflow for the TOP/FOPflash reporter assay.
Cellular Assays for Anticancer Activity
Beyond target-based assays, it is crucial to evaluate the effect of this compound on cancer cell viability and long-term survival.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7][11][13][23].
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity that is independent of short-term metabolic effects.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low density of cancer cells in 6-well plates.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well[12][24][25][26].
Visualizing the Molecular Battleground: Signaling Pathways
Understanding the signaling pathways targeted by this compound is paramount for elucidating its mechanism of action.
Caption: Simplified diagrams of the PARP and Wnt/β-catenin signaling pathways.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its synthetic feasibility and comparing its biological activity against established PARP and Tankyrase inhibitors, researchers can effectively determine its therapeutic promise. The detailed protocols and comparative data presented herein serve as a valuable resource to guide these investigations. Future studies should focus on elucidating the precise mechanism of action, evaluating its efficacy in in vivo cancer models, and exploring its potential for combination therapies to overcome drug resistance and improve patient outcomes.
References
-
Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega.
- Wong, V. K. W., et al. (2018). Bisleuconothine A, a novel 1,7-naphthyridine alkaloid from Leuconotis griffithii, inhibits Wnt signaling and induces G0/G1 cell cycle arrest in colon cancer cells.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega.
- Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011, January 1).
-
National Center for Biotechnology Information. (2021, April 19). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Molecules.
-
R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. [Link]
-
JoVE. (2014, April 15). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). PARPi IC50 values for PARP family members. Retrieved from [Link]
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]
- Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. (n.d.).
-
ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. Retrieved from [Link]
- Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. (2013, June 6). PLOS ONE.
-
ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]
- PARP - Assay-Protocol. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
ResearchGate. (n.d.). TOPFlash/FOPFlash reporter assay to measure Wnt pathway activity in.... Retrieved from [Link]
- Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. (n.d.). Sci-Hub.
-
National Center for Biotechnology Information. (n.d.). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. Retrieved from [Link]
-
ResearchGate. (2014, April 24). How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. 2-Amino-3-chloropyridine | 39620-04-7 [chemicalbook.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. rndsystems.com [rndsystems.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jcancer.org [jcancer.org]
- 21. researchgate.net [researchgate.net]
- 22. biology.stackexchange.com [biology.stackexchange.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Video: The Soft Agar Colony Formation Assay [jove.com]
A Comparative Analysis of 5-Chloro-1,7-naphthyridin-8-ol as a Novel Antibacterial Agent
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. The naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a promising framework for the design of new antibacterial agents.[1][2][3] This guide provides a comprehensive validation of 5-Chloro-1,7-naphthyridin-8-ol as a potential antibacterial agent, comparing its efficacy and mechanism of action against established clinical standards. Through a detailed examination of its in-vitro activity and a logical exploration of its potential mechanistic pathways, we aim to provide researchers, scientists, and drug development professionals with a thorough guide to its evaluation.
Introduction: The Promise of the Naphthyridine Scaffold
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. Their structural similarity to quinolones, a major class of antibiotics, has made them an attractive target for antimicrobial drug discovery.[4] The mechanism of action for many naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][5] By targeting these essential enzymes, naphthyridines can effectively halt bacterial proliferation. The addition of various substituents to the naphthyridine core allows for the fine-tuning of its antibacterial spectrum and potency. This guide focuses on the specific derivative, this compound, to assess its potential as a valuable addition to the antibacterial arsenal.
Comparative In-Vitro Efficacy
To validate the antibacterial potential of this compound, a direct comparison with well-characterized antibacterial agents is essential. For this evaluation, we have selected two widely used antibiotics with distinct mechanisms of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[6][7] Its mechanism is anticipated to be similar to that of this compound, making it an excellent benchmark for potency.
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[8][9][10] This provides a comparison against an agent with a completely different mode of action, highlighting the potential for complementary or synergistic activities.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. The following table presents illustrative MIC data for this compound and the comparator agents against a panel of common Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (ATCC 29213) | 2 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 4 | 1 | 2 |
| Gram-Negative | |||
| Escherichia coli (ATCC 25922) | 8 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | >128 |
Data Interpretation: The illustrative data suggests that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. While its potency against the tested strains is lower than that of ciprofloxacin, it demonstrates a broader spectrum of activity than vancomycin, which is primarily effective against Gram-positive bacteria.[8][9]
Minimum Bactericidal Concentration (MBC)
To determine whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 2 |
| Gram-Negative | |||
| Escherichia coli (ATCC 25922) | 16 | 0.03 | >128 |
Data Interpretation: The MBC values for this compound are generally close to the MIC values (typically within a 2- to 4-fold difference), suggesting a bactericidal mode of action, similar to ciprofloxacin.
Proposed Mechanism of Action
Based on the known mechanisms of other naphthyridine derivatives, the proposed primary mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4]
Caption: Proposed mechanism of action for this compound.
This inhibition leads to a disruption of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death. The chloro and hydroxyl substitutions on the 1,7-naphthyridine core likely play a crucial role in the molecule's binding affinity to the enzyme-DNA complex, influencing its potency and spectrum of activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
Broth Microdilution for MIC Determination
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare stock solutions of this compound, ciprofloxacin, and vancomycin in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
MBC Determination
Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal activity of the compound.
Step-by-Step Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Colony Counting: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Discussion and Future Directions
The preliminary comparative analysis suggests that this compound is a promising antibacterial scaffold with a broad spectrum of activity and a bactericidal mechanism of action. Its effectiveness against both Gram-positive and Gram-negative bacteria warrants further investigation.
Future studies should focus on:
-
Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including multidrug-resistant strains, to better define its clinical potential.
-
Mechanism of Action Studies: Performing enzyme inhibition assays with purified DNA gyrase and topoisomerase IV to confirm the proposed mechanism of action.
-
Cytotoxicity Assays: Evaluating the toxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
References
-
DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. [Link]
-
Wikipedia. Vancomycin. [Link]
-
Study.com. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. [Link]
-
Wilhelm, M. P., & Cocchetto, D. (1983). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy, 11 Suppl C, 1–11. [Link]
-
Amber Lifesciences. (2024, March 17). Vancomycin: Mechanism, Indications, and Management. [Link]
-
Shah, K., & Gupta, V. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]
-
NHS. About ciprofloxacin. [Link]
-
Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]
-
Wikipedia. Ciprofloxacin. [Link]
-
Nowak, M., Woźniak, M., & Ratajczak, T. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1543. [Link]
-
de Oliveira, A. M., de Oliveira, A. P., de Medeiros, W. M. T. Q., de Assis, C. R. D., de Oliveira, A. P., & de Medeiros, W. M. T. Q. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1506. [Link]
-
Dr. Oracle. (2025, December 13). What type of antibiotic (AB) is Ciprofloxacin?. [Link]
-
Nowak, M., Woźniak, M., & Ratajczak, T. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(24), 17290. [Link]
-
Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
ResearchGate. (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. doseme-rx.com [doseme-rx.com]
- 9. Vancomycin - Wikipedia [en.wikipedia.org]
- 10. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects | Study.com [study.com]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 5-Chloro-1,7-naphthyridin-8-ol
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate process of drug discovery and development, the purity of chemical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. 5-Chloro-1,7-naphthyridin-8-ol, a key heterocyclic scaffold, is a prime example where stringent purity control is not just a procedural formality but a scientific necessity. This guide offers an in-depth, experience-driven perspective on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of this intermediate, juxtaposed with other analytical techniques. We will delve into the causality behind methodological choices, ensuring a robust and self-validating analytical approach.
The Strategic Importance of Purity for this compound
This compound is a foundational building block in the synthesis of numerous therapeutic agents. The isomeric complexity and reactivity of naphthyridine derivatives mean that synthetic pathways can yield a variety of structurally similar impurities. These can include starting materials, byproducts from incomplete reactions, or degradation products. The carry-over of such impurities can have cascading effects, leading to difficult-to-remove analogues in the final API, potentially altering its pharmacological profile or introducing toxicity.[1] Therefore, a highly selective and sensitive analytical method is indispensable for ensuring the quality of this intermediate.
HPLC: The Gold Standard for Purity Determination
While various analytical techniques are available for purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most powerful and versatile tool for a polar, aromatic compound like this compound.
Comparative Analysis of Purity Assessment Techniques
| Technique | Applicability to this compound | Strengths | Limitations |
| RP-HPLC | Excellent | High resolution for complex mixtures; High sensitivity (UV detection); Superb quantitative accuracy and reproducibility. | Requires specialized equipment and solvents. |
| Gas Chromatography (GC) | Poor | Not suitable for non-volatile and thermally labile compounds like this naphthyridinol. | Requires derivatization for polar analytes; risk of thermal degradation. |
| Nuclear Magnetic Resonance (NMR) | Good for structural confirmation and content | Provides structural information about impurities; can be quantitative (qNMR). | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to resolve.[2] |
| Differential Scanning Calorimetry (DSC) | Fair for very high purity samples | Can determine absolute purity of highly pure crystalline substances. | Not suitable for routine analysis or for samples with multiple or amorphous impurities. |
| Thin-Layer Chromatography (TLC) | Good for qualitative screening | Simple, fast, and inexpensive for monitoring reaction progress. | Limited resolution and sensitivity; not suitable for accurate quantification. |
The superiority of HPLC lies in its ability to separate closely related compounds based on subtle differences in their physicochemical properties, providing both qualitative and quantitative purity information with high fidelity.
A Robust HPLC Method for Purity Profiling
The following RP-HPLC method is proposed as a robust starting point for the purity assessment of this compound. The parameters have been selected based on the chemical nature of the analyte and extensive experience with similar heterocyclic compounds.
Rationale for Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic naphthyridine ring. A 150 mm length with 3.5 µm particles offers a good balance of resolution, speed, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and acidifies the mobile phase, which sharpens the peaks of basic nitrogen-containing compounds by preventing silanol interactions on the column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is an excellent organic modifier for RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 5% to 95% B in 20 min | A gradient is essential to elute a wide range of potential impurities with varying polarities, from polar starting materials to more non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times. |
| Detection Wavelength | 254 nm | In the absence of a specific UV spectrum for the target compound, 254 nm is a robust choice as most aromatic and heterocyclic compounds exhibit strong absorbance at this wavelength. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Experimental Protocol
1. Preparation of Mobile Phases:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile and degas.
2. Standard Preparation (approx. 0.1 mg/mL):
- Accurately weigh about 10 mg of this compound reference standard.
- Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent. This mixture ensures solubility and compatibility with the initial mobile phase conditions.
3. Sample Preparation:
- Prepare the test sample in the same manner and at the same concentration as the standard.
4. System Suitability Testing (SST):
- Before sample analysis, perform at least five replicate injections of the standard solution to verify the performance of the chromatographic system. The acceptance criteria should be based on established guidelines such as the United States Pharmacopeia (USP).
| SST Parameter | Acceptance Criteria (USP General Chapter <621>) |
| Tailing Factor (T) | T ≤ 2.0 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
5. Analysis and Calculation:
- Inject the sample solution.
- Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential Impurities and Separation Strategy
Given the synthesis of related chloro-naphthyridines often starts from a naphthyridinone precursor, a likely process-related impurity is the starting material, 1,7-naphthyridin-8(7H)-one . This impurity would be more polar than the chlorinated product and is expected to elute earlier. Other potential impurities could arise from over-chlorination or side reactions, leading to isomers or related substances with varying retention times. The proposed gradient elution is designed to effectively separate these components.
Visualizing the Analytical Workflow and Logic
A clear understanding of the workflow and the interplay of method parameters is crucial for successful implementation and troubleshooting.
Caption: High-level workflow for the HPLC purity analysis of this compound.
The logical relationship between the core HPLC parameters dictates the quality of the separation.
Caption: Logical interplay of HPLC parameters for the separation of this compound.
Conclusion and Best Practices
The purity of this compound is a critical quality attribute that necessitates a precise and reliable analytical method. The proposed RP-HPLC method provides a robust framework for achieving this, grounded in established chromatographic principles and regulatory expectations. While HPLC is the gold standard, a comprehensive analytical strategy may involve orthogonal techniques like NMR for structural confirmation of major impurities. For any laboratory, the key to success lies not just in adopting a method, but in understanding the scientific rationale behind it, ensuring the system is performing optimally through rigorous system suitability testing, and adhering to the principles of analytical method validation as outlined by bodies like the ICH.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons, Inc. [Link]
-
SIELC Technologies. Separation of 7-Chloro-1,8-naphthyridin-2-amine on Newcrom R1 HPLC column.[Link]
-
Wu, Y., et al. "Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine." Molecules (2021). [Link]
-
Reddy, K. S., et al. "Identification and synthesis of impurities formed during sertindole preparation." Arkivoc (2008). [Link]
Sources
A Comparative Spectroscopic Guide to the Confirmation of 5-Chloro-1,7-naphthyridin-8-ol
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing a candidate from synthesis to preclinical evaluation. The 1,7-naphthyridine scaffold, a privileged structure in medicinal chemistry, often presents unique analytical challenges due to the potential for isomerism. This guide provides an in-depth, comparative spectroscopic analysis for the structural elucidation of 5-Chloro-1,7-naphthyridin-8-ol, a representative of this important class of molecules. We will explore how a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide a self-validating system for structural confirmation.
Given the nascent availability of direct experimental data for this compound, this guide will leverage established spectroscopic principles and comparative data from constitutional isomers to present a robust analytical framework. This approach not only predicts the expected spectral characteristics of the target molecule but also illustrates how to differentiate it from closely related structures, a common challenge in synthetic chemistry.
The Analytical Imperative: Distinguishing Constitutional Isomers
Constitutional isomers, molecules with the same molecular formula but different connectivity, often exhibit distinct biological activities and physicochemical properties.[1] Therefore, their differentiation is critical. For a molecule with the formula C₈H₅ClN₂O, several isomers are possible. This guide will focus on distinguishing our target compound, This compound (Compound A) , from a plausible constitutional isomer, 6-Chloro-1,7-naphthyridin-8-ol (Compound B) .
| Compound | Structure |
| Compound A: this compound | ![]() |
| Compound B: 6-Chloro-1,7-naphthyridin-8-ol | ![]() |
Note: As actual images are not available, these are placeholders for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] By analyzing chemical shifts, coupling constants, and through-space correlations, a complete picture of atomic connectivity can be assembled.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds with the hydroxyl proton of the analyte allows for its observation in the ¹H NMR spectrum, which would otherwise be broadened or exchanged in protic solvents like methanol-d₄.[3]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[4]
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If sample quantity is limited, consider using a more sensitive technique like a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Data and Comparative Analysis
The key to distinguishing between Compound A and Compound B lies in the splitting patterns and chemical shifts of the aromatic protons.
Caption: Predicted ¹H-¹H coupling networks for Compounds A and B.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) for Compound A | Predicted Multiplicity & J (Hz) | Predicted δ (ppm) for Compound B | Predicted Multiplicity & J (Hz) | Rationale for Differentiation |
| OH | ~10.0-11.0 | br s | ~10.0-11.0 | br s | Likely similar and broad. |
| H2 | ~8.5-8.7 | d, J ≈ 4.5 | ~8.4-8.6 | d, J ≈ 4.5 | The pyridine ring protons will form a distinct AMX spin system in both isomers.[5] |
| H3 | ~7.6-7.8 | dd, J ≈ 8.5, 4.5 | ~7.5-7.7 | dd, J ≈ 8.5, 4.5 | Similar patterns expected for this spin system. |
| H4 | ~8.2-8.4 | d, J ≈ 8.5 | ~8.1-8.3 | d, J ≈ 8.5 | Chemical shifts may vary slightly due to the different position of the chloro group. |
| H6 | ~7.9-8.1 | s | - | - | Key Differentiator: In Compound A, H6 is a singlet as it has no adjacent protons. |
| H5 | - | - | ~8.0-8.2 | s | Key Differentiator: In Compound B, H5 is a singlet. The chemical shift will be influenced by the adjacent nitrogen and the para-hydroxyl group. |
The most significant difference is the presence of a singlet for H6 in Compound A and a singlet for H5 in Compound B. The exact chemical shifts of these singlets will differ due to their different electronic environments, providing a clear method of distinction.
Predicted ¹³C NMR Data
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data, especially for the quaternary carbons.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) for Compound A | Predicted δ (ppm) for Compound B | Rationale for Differentiation |
| C2 | ~150-152 | ~149-151 | The chemical shifts of all carbons will be subtly different between the two isomers. |
| C3 | ~122-124 | ~121-123 | Full assignment would require 2D NMR (HSQC/HMBC). |
| C4 | ~138-140 | ~137-139 | |
| C4a | ~145-147 | ~144-146 | |
| C5 | ~128-130 (C-Cl) | ~120-122 | The carbon directly attached to the chlorine will show a significant shift. |
| C6 | ~115-117 | ~130-132 (C-Cl) | The position of the C-Cl signal is a major point of differentiation. |
| C8 | ~158-160 (C-OH) | ~157-159 (C-OH) | The carbon bearing the hydroxyl group will be significantly downfield. |
| C8a | ~118-120 | ~117-119 |
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Patterns
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound.[6] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, heterocyclic molecules and is less likely to cause extensive fragmentation than electron impact (EI).[7]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy, allowing for the confident determination of the elemental formula.
-
Data Analysis: Look for the protonated molecule, [M+H]⁺. The molecular formula can be confirmed by comparing the measured mass to the theoretical mass. The isotopic pattern for a single chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
Expected MS Data and Comparative Analysis
Caption: Workflow for Mass Spectrometry analysis.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z for C₈H₆ClN₂O⁺ | Expected Observation |
| [M+H]⁺ (³⁵Cl) | 181.0196 | High-intensity peak. |
| [M+H]⁺ (³⁷Cl) | 183.0166 | Peak at M+2 with ~33% the intensity of the M peak. |
Differentiation through Fragmentation (MS/MS): While Compounds A and B will have identical molecular weights and isotopic patterns, their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ.[8] The position of the chloro substituent can influence the stability of fragment ions, leading to different relative abundances of daughter ions. For example, the loss of CO or HCN might be favored in one isomer over the other depending on the stability of the resulting fragment. This advanced technique can provide an additional layer of confirmation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups by detecting their vibrational frequencies.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An IR spectrum is collected, typically over the range of 4000-400 cm⁻¹.
Expected IR Data and Comparative Analysis
Table 4: Key Predicted IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3400-3100 | O-H stretch | Hydroxyl (-OH) | Broad band, indicative of hydrogen bonding.[10] |
| 3100-3000 | C-H stretch | Aromatic | Sharp, medium-intensity bands. |
| 1620-1580 | C=C/C=N stretch | Aromatic/Naphthyridine ring | Multiple sharp bands of varying intensity. |
| ~1200-1300 | C-O stretch | Phenolic | Strong band. |
| ~750-850 | C-Cl stretch | Aryl chloride | Medium to strong band in the fingerprint region. |
While the IR spectra of Compound A and Compound B are expected to be very similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation when compared against a reference spectrum.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
Expected UV-Vis Data and Comparative Analysis
Naphthyridine derivatives typically show multiple absorption bands corresponding to π → π* transitions.[13] The position of the chloro and hydroxyl substituents will influence the energy of these transitions, leading to slight shifts in the absorption maxima (λ_max).
Table 5: Predicted UV-Vis Absorption Data
| Compound | Predicted λ_max (nm) |
| Compound A | ~230-240, ~280-290, ~320-330 |
| Compound B | ~235-245, ~285-295, ~325-335 |
While the differences may be subtle, a consistent shift in λ_max between the two isomers can serve as supporting evidence for their distinct structures. The exact positions of these maxima are sensitive to solvent polarity.[14]
Conclusion: A Self-Validating Analytical Workflow
The structural confirmation of a novel molecule like this compound requires a holistic and self-validating analytical approach. No single technique is sufficient on its own.
Caption: Integrated workflow for structural confirmation.
By integrating the data from these four spectroscopic methods, a robust and defensible structural assignment can be made. Mass spectrometry confirms the elemental composition, IR and UV-Vis spectroscopy verify the functional groups and the conjugated system, and NMR spectroscopy provides the definitive evidence of connectivity, ultimately allowing for the unambiguous differentiation of constitutional isomers. This comparative guide serves as a blueprint for researchers and drug development professionals when faced with the critical task of characterizing novel heterocyclic compounds.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of naphthyridines - placeholder)
- Becker, E. D., & Farrar, T. C. (2012). Pulse and Fourier transform NMR: Introduction to theory and methods. Academic press.
- (Reference to a paper on NMR of heterocyclic compounds - placeholder)
- (Reference to a paper on mass spectrometry of halogen
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387.
- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
- (Reference to a paper on UV-Vis spectroscopy of naphthyridines - placeholder)
- (Reference to a general resource on spectroscopy - placeholder)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- (Reference to a paper on isomer differenti
- (Reference to a paper on solvent effects in NMR - placeholder)
-
Ashenhurst, J. (2018). Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]
- (Reference to a paper on NMR of pyridines - placeholder)
- (Reference to a paper on IR of phenols - placeholder)
- (Reference to a paper on UV-Vis solvent effects - placeholder)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]
- 4. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. whitman.edu [whitman.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Halogen Reactivity in Dihalogenated Naphthyridines for Synthetic Strategy and Drug Development
Introduction: The Strategic Importance of Dihalogenated Naphthyridines
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are privileged scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Dihalogenated naphthyridines, in particular, serve as versatile building blocks, offering two reactive sites for the introduction of diverse functionalities through various chemical transformations. The strategic and selective functionalization of these positions is paramount in the synthesis of novel drug candidates and advanced materials.
This guide provides an in-depth comparison of the reactivity of different halogens (chlorine, bromine, and iodine) in dihalogenated naphthyridines. Understanding the nuances of their reactivity in key synthetic reactions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, is crucial for researchers in organic synthesis and drug development. By leveraging this understanding, chemists can design more efficient and selective synthetic routes to complex molecular architectures.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The reactivity of a halogen on an aromatic or heteroaromatic ring is not an intrinsic property of the halogen alone but is highly dependent on the reaction mechanism. For dihalogenated naphthyridines, two primary reaction pathways are of paramount importance: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These two mechanisms exhibit opposing trends in halogen reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Weaker Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The rate-determining step in many of these cross-coupling reactions is the initial oxidative addition of the halo-naphthyridine to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The reactivity trend is therefore governed by the C-X bond strength, which decreases down the halogen group.
Reactivity Trend in Palladium-Catalyzed Cross-Coupling: I > Br > Cl >> F
The weaker carbon-iodine bond undergoes oxidative addition much more readily than the stronger carbon-chlorine bond. Fluorine is generally unreactive in these transformations. This trend allows for a high degree of selectivity in the functionalization of mixed dihalogenated naphthyridines.
Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage
In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) proceeds via a different mechanism that favors more electronegative halogens. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group is subsequently expelled to restore aromaticity.
The rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen (like fluorine) strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Reactivity Trend in Nucleophilic Aromatic Substitution (SNAr):
F > Cl > Br > I
This "element effect" is a hallmark of SNAr reactions on electron-deficient aromatic systems.
Regioselectivity in Dihalogenated Naphthyridines
In dihalogenated naphthyridines, the two halogen atoms are often electronically and sterically distinct, leading to regioselective reactions. The positions of the nitrogen atoms within the bicyclic system play a crucial role in determining which halogen is more reactive. For instance, in 1,8-naphthyridines, the halogens at the C2 and C7 positions are alpha to the ring nitrogens. These positions are more electron-deficient and thus more activated towards both nucleophilic attack and oxidative addition by a palladium catalyst.
For dihalogenated pyridines, it is well-established that halides at the C2 position (alpha to the nitrogen) are generally more reactive towards palladium-catalyzed cross-coupling than those at more distal positions.[2] This is attributed to the electronic polarization of the C-N bond, making the C2 carbon more electrophilic and susceptible to oxidative addition.[2] This principle can be extended to naphthyridine systems. In symmetrically substituted naphthyridines like 2,7-dihalo-1,8-naphthyridine, both halogens are in activated positions, and achieving mono-functionalization requires careful control of reaction conditions.
Comparative Experimental Data
Case Study 1: Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine
The Suzuki-Miyaura reaction is a powerful tool for the arylation and alkenylation of halo-naphthyridines. Studies on 2,7-dichloro-1,8-naphthyridine have shown that double substitution is readily achievable, affording 2,7-disubstituted products in high yields.[3][4]
Table 1: Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine with Various Boronic Acids [3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,7-Diphenyl-1,8-naphthyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | 95 |
| 3 | 4-Fluorophenylboronic acid | 2,7-Bis(4-fluorophenyl)-1,8-naphthyridine | 88 |
| 4 | Thiophene-2-boronic acid | 2,7-Di(thiophen-2-yl)-1,8-naphthyridine | 85 |
| 5 | (E)-2-Phenylvinylboronic acid | 2,7-Bis((E)-2-phenylvinyl)-1,8-naphthyridine | 78 |
Reaction Conditions: 2,7-dichloro-1,8-naphthyridine (1 equiv.), boronic acid (2.5 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 equiv.), toluene/EtOH/H₂O, reflux, 12 h.
These high yields for a dichloro-substrate underscore the utility of this reaction. Based on the established reactivity trend (I > Br > Cl), it is expected that the corresponding 2,7-dibromo- and 2,7-diiodo-1,8-naphthyridines would react under milder conditions (e.g., lower temperatures, shorter reaction times) to afford similar or even higher yields.
Case Study 2: Comparative Reactivity in Dihalopyridines (Analogous System)
To provide a more direct comparison of halogen reactivity, we can examine data from the closely related dihalopyridine system. The following table illustrates the typical conditions and yields for the Buchwald-Hartwig amination of 2,6-dihalopyridines, highlighting the increased reactivity of the heavier halogens.
Table 2: Buchwald-Hartwig Amination of 2,6-Dihalopyridines with Morpholine (Illustrative Data) [5]
| Entry | Substrate | Halogen | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Cl | Pd₂(dba)₃ / Xantphos | 110 | 24 | ~60 |
| 2 | 2,6-Dibromopyridine | Br | Pd₂(dba)₃ / Xantphos | 80 | 12 | >90 |
| 3 | 2,6-Diiodopyridine | I | Pd₂(dba)₃ / Xantphos | RT | 6 | >95 |
Reaction Conditions: Dihalopyridine (1 equiv.), morpholine (1.2 equiv.), NaOtBu (1.4 equiv.), Toluene.
This data clearly demonstrates that as we move from chlorine to bromine to iodine, the reaction conditions become significantly milder, and the yields improve. This trend is directly applicable to dihalogenated naphthyridines, where the iodo- and bromo-derivatives would be expected to be more reactive than their chloro- counterparts in palladium-catalyzed aminations.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 2,7-Dichloro-1,8-naphthyridine
This protocol is a representative example for the double substitution of 2,7-dichloro-1,8-naphthyridine.
Materials:
-
2,7-Dichloro-1,8-naphthyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,7-dichloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (2.5 mmol), and sodium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diaryl-1,8-naphthyridine.
Conclusion and Future Outlook
The reactivity of halogens in dihalogenated naphthyridines is a critical parameter in the strategic design of synthetic routes. For palladium-catalyzed cross-coupling reactions, the reactivity order of I > Br > Cl allows for selective functionalization and milder reaction conditions with heavier halogens. Conversely, for nucleophilic aromatic substitution, the trend is reversed (F > Cl > Br > I ), favoring the more electronegative halogens.
The positions of the halogens on the naphthyridine ring, particularly their proximity to the nitrogen atoms, significantly influence their reactivity, with alpha-positions being the most activated. While direct comparative data for a full series of dihalogenated naphthyridines is sparse, established trends from analogous heterocyclic systems like pyridines provide a reliable predictive framework.
As the demand for novel and complex naphthyridine-based compounds in drug discovery and materials science continues to grow, a deeper understanding of these reactivity patterns will be essential. Future research focusing on systematic kinetic studies and the development of catalyst systems that can modulate and even reverse the innate regioselectivity of these substrates will undoubtedly open new avenues for innovation in organic synthesis.
References
-
Gmitra, M., et al. (2015). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Molecules, 20(5), 8783-8795. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]
-
Request PDF. (2010). ChemInform Abstract: Suzuki—Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Available at: [Link]
-
Request PDF. (2012). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed Central. (2013). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed Central. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]
Sources
A Comparative Analysis of the Biological Efficacy of a Novel 1,7-Naphthyridine Derivative Against Established Anticancer Agents in Colorectal Cancer
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, with naphthyridine scaffolds forming the backbone of numerous biologically active molecules.[1] This guide provides a detailed comparative analysis of the biological efficacy of a representative 1,7-naphthyridine derivative, Bisleuconothine A, against established first-line chemotherapeutics and another targeted inhibitor in the context of colorectal cancer (CRC).
Colorectal cancer is a leading cause of cancer-related mortality worldwide, and its development is frequently linked to aberrant activation of the Wnt/β-catenin signaling pathway.[2] This pathway, essential for embryonic development and adult tissue homeostasis, becomes a potent oncogenic driver when dysregulated, making it a prime target for therapeutic intervention.[2]
This document will delve into the mechanistic underpinnings and cytotoxic potential of Bisleuconothine A, a 1,7-naphthyridine alkaloid, and compare its performance with standard-of-care drugs, 5-Fluorouracil (5-FU) and Oxaliplatin, as well as another Wnt signaling inhibitor, Pyrvinium Pamoate. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform future research and development efforts in this critical therapeutic area.
Comparative Efficacy Analysis: A Quantitative Overview
The cornerstone of evaluating any potential anticancer compound is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Bisleuconothine A, 5-Fluorouracil, Oxaliplatin, and Pyrvinium Pamoate across a panel of well-characterized human colorectal cancer cell lines: HCT116, SW480, HT29, and SW620.
| Compound | HCT116 IC50 (µM) | SW480 IC50 (µM) | HT29 IC50 (µM) | SW620 IC50 (µM) | Primary Mechanism of Action |
| Bisleuconothine A | 2.74 ± 0.22[3] | 3.18 ± 0.08[3] | 1.09 ± 0.06[3] | 3.05 ± 0.17[3] | Wnt/β-catenin Signaling Inhibition[3] |
| 5-Fluorouracil (5-FU) | ~5[4] | >50[4] | ~15[4] | ~25[4] | Inhibition of Thymidylate Synthase[5] |
| Oxaliplatin | ~1.5 - 2.5 | ~4 - 10 | ~3 - 8 | ~2.5 - 6 | DNA Cross-linking[2] |
| Pyrvinium Pamoate | 0.6 - 65[6] | 0.6 - 65[6] | 0.6 - 65[6] | 0.6 - 65[6] | Wnt Signaling Inhibition[6] |
Note: IC50 values for Oxaliplatin are presented as a range compiled from multiple sources under varying experimental conditions. The IC50 for Pyrvinium Pamoate is presented as a broad range reflecting its variable efficacy across different colon cancer cell lines as reported in the literature.
From this data, it is evident that Bisleuconothine A exhibits potent low-micromolar efficacy against all tested colorectal cancer cell lines.[3] Notably, its potency is comparable to or, in some cases, superior to the established chemotherapeutic agent 5-FU, particularly in the SW480 cell line which shows significant resistance to 5-FU.[4] While Oxaliplatin demonstrates potent activity, Bisleuconothine A's targeted mechanism of action presents a potentially more favorable therapeutic window. Pyrvinium Pamoate also shows a wide range of potent activity, highlighting the therapeutic potential of targeting the Wnt pathway.[6]
Mechanistic Insights: Targeting the Wnt/β-catenin Signaling Pathway
A crucial aspect of drug development is understanding the precise molecular mechanisms through which a compound exerts its effects. This knowledge allows for rational drug design, patient selection, and the development of combination therapies.
Bisleuconothine A: A Novel Inhibitor of Wnt/β-catenin Signaling
Bisleuconothine A has been identified as a novel and selective inhibitor of the Wnt/β-catenin signaling pathway.[3] In colorectal cancer cells with aberrant Wnt signaling, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of genes that promote cell proliferation and survival.
Bisleuconothine A intervenes in this process by promoting the phosphorylation of β-catenin, which marks it for ubiquitination and subsequent proteasomal degradation.[3] This prevents the nuclear translocation of β-catenin, thereby downregulating the expression of Wnt target genes.[3] The proposed mechanism suggests that Bisleuconothine A acts at the level of or upstream of the β-catenin destruction complex, which is comprised of Axin, APC, and GSK3β.[3]
Caption: Mechanism of Wnt Pathway Inhibition by Bisleuconothine A.
Established Drugs: Mechanisms of Action
-
5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that acts as an antimetabolite. Its active metabolites interfere with DNA and RNA synthesis by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[5] This leads to cell cycle arrest and apoptosis.
-
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapeutic agent. It exerts its cytotoxic effects by forming intra- and inter-strand DNA cross-links.[2] These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis.
-
Pyrvinium Pamoate: Similar to Bisleuconothine A, Pyrvinium Pamoate is an inhibitor of the Wnt signaling pathway. It has been shown to reduce the levels of activated β-catenin, although its precise molecular target within the pathway is still under investigation.[6]
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
To ensure the reproducibility and validity of experimental findings, it is imperative to follow standardized and well-documented protocols. The following sections provide detailed methodologies for the key assays used to evaluate the biological efficacy of the compounds discussed in this guide.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Colorectal cancer cell lines (HCT116, SW480, HT29, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Bisleuconothine A, 5-FU, Oxaliplatin, Pyrvinium Pamoate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Wnt Signaling Activity: Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by utilizing a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
Colorectal cancer cell lines
-
24-well plates
-
TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF reporter systems)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the effect on Wnt signaling.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological efficacy of the 1,7-naphthyridine derivative, Bisleuconothine A, in relation to established anticancer drugs for colorectal cancer. The data presented herein demonstrates that Bisleuconothine A is a potent inhibitor of colorectal cancer cell proliferation, acting through the targeted inhibition of the oncogenic Wnt/β-catenin signaling pathway.[3] Its efficacy, particularly in cell lines resistant to standard chemotherapy, underscores the potential of this and other 1,7-naphthyridine derivatives as a novel class of anticancer agents.[3][4]
The provided experimental protocols offer a robust framework for the in vitro evaluation of novel compounds, ensuring data integrity and reproducibility. Future research should focus on in vivo efficacy studies of 5-Chloro-1,7-naphthyridin-8-ol and its analogs, as well as detailed pharmacokinetic and toxicological profiling. Furthermore, exploring combination therapies with established drugs could reveal synergistic effects and provide new avenues for the treatment of colorectal cancer. The continued investigation of targeted therapies like 1,7-naphthyridine derivatives holds significant promise for improving patient outcomes in this challenging disease.
References
-
ResearchGate. 5-FU inhibits CRC cell growth. HCT116, SW480, HT29 and SW620 human CRC... | Download Scientific Diagram. Available from: [Link]
-
Zhang, X., Wang, L., & Chen, J. (2022). Wnt signaling in colorectal cancer: pathogenic role and therapeutic target. Molecular Cancer, 21(1), 1-18. Available from: [Link]
-
Wiegering, A., Uthe, F. W., Hüttenrauch, M., Mühling, B., Linnebacher, M., Krummenast, F., ... & Otto, C. (2014). The impact of pyrvinium pamoate on colon cancer cell viability. Journal of Cancer Research and Clinical Oncology, 140(11), 1845-1854. Available from: [Link]
-
Wang, L., He, H. P., Di, Y. T., Zhang, Y., & Hao, X. J. (2016). Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling. Oncotarget, 7(12), 13836. Available from: [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
Sources
- 1. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of pyrvinium pamoate on colon cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-1,7-naphthyridin-8-ol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Chloro-1,7-naphthyridin-8-ol. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide a deep, logical framework for your safety protocols, grounded in established scientific principles.
Hazard Assessment: Understanding the "Why" Behind the "What"
The 1,7-naphthyridine core is a key feature in many biologically active compounds, making its derivatives valuable in pharmaceutical research.[2][3][4] However, the features that impart biological activity also necessitate careful handling. The primary anticipated hazards associated with this compound, based on its analog, are summarized below.[1]
| Hazard Classification | GHS Hazard Statement | Potential Effects & Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxicity. The heterocyclic nitrogen atoms and halogen substituents can interfere with biological pathways. |
| Skin Irritation | H315: Causes skin irritation | Halogenated aromatic compounds can defat the skin and cause local irritation upon contact, leading to redness, itching, or inflammation. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact of the powder or solutions with eyes can cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
Understanding these potential hazards is the foundation of a robust safety protocol. Each piece of Personal Protective Equipment (PPE) is selected to create a barrier against these specific routes of exposure.
The Core Directive: Baseline PPE for All Operations
Regardless of the scale or specific task, a baseline level of PPE is mandatory whenever this compound is handled outside of a sealed container. This establishes a non-negotiable safety standard in the laboratory.
-
Flame-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the primary barrier against accidental splashes and contact with contaminated surfaces.[5]
-
ANSI Z87.1-Compliant Safety Glasses: Standard safety glasses with side shields are required at all times in the laboratory to protect against minor splashes.[5][6]
-
Appropriate Chemical-Resistant Gloves: A single pair of nitrile gloves is the minimum requirement for hand protection. Ensure gloves are inspected for tears before use and that proper doffing technique is used to prevent skin contamination.
Operational Plan: Task-Specific PPE Escalation
Different laboratory procedures carry different levels of risk. The following section details a tiered approach to PPE, ensuring that the level of protection matches the potential for exposure.
Step 1: Low-Risk Tasks (Weighing and Solution Preparation)
These tasks involve handling small quantities of the solid compound, where the risk of aerosolization is low but present.
-
Engineering Control: Always handle the solid compound within a chemical fume hood or a powder containment hood.
-
Hand Protection: Double-gloving is recommended. Wear two pairs of nitrile gloves. This provides a significant protective advantage; if the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Eye and Face Protection: Upgrade from safety glasses to chemical splash goggles.[7] Goggles provide a full seal around the eyes, offering superior protection from airborne particulates and splashes.[5]
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-certified N95 respirator is mandatory to prevent inhalation of fine powders.[8]
Step 2: Moderate-Risk Tasks (Chemical Reactions and Transfers)
These operations involve solutions of the compound, increasing the risk of splashes.
-
Hand Protection: Continue with double-gloving (nitrile). If working with larger volumes (>1 liter), consider using a heavier-duty glove, such as neoprene, over the inner nitrile glove for enhanced chemical resistance.[5]
-
Eye and Face Protection: Chemical splash goggles are required.[7] If there is a significant risk of splashing (e.g., when transferring large volumes or working with a pressurized system), a full face shield must be worn in addition to splash goggles.[5][8] A face shield alone does not provide adequate eye protection.[5]
-
Body Protection: In addition to a lab coat, consider a chemically resistant apron made of polyethylene-coated polypropylene or a similar material for procedures with a high splash potential.[9]
Step 3: High-Risk Tasks & Emergency Response (Spills)
These situations present the highest risk of exposure and require the most stringent PPE.
-
Respiratory Protection: For cleaning up a significant spill of the solid, a fit-tested half-mask or full-face respirator with P100 (particulate) cartridges is necessary.[8] If the spill involves a volatile solvent, combination cartridges (e.g., organic vapor/P100) should be used.
-
Hand Protection: Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield) over an inner pair of nitrile gloves.[5]
-
Body Protection: A disposable, chemically resistant coverall or "bunny suit" should be worn over normal lab attire to prevent widespread contamination of clothing.[7]
-
Foot Protection: Disposable, chemically resistant shoe covers are required to prevent tracking of the contaminant outside the affected area.[9]
PPE Selection & Workflow Diagram
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully closed.
-
Mask/Respirator: If required, don the mask or respirator. Perform a seal check if using a respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) Sequence (Designed to contain contaminants):
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one outer glove and peel it off. Slide the fingers of the ungloved hand under the remaining glove and peel it off from the inside. Dispose of immediately.
-
Gown/Lab Coat: Unfasten and remove by rolling it down from the shoulders, turning it inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove from the back of the head.
-
Mask/Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Equipment Decontamination:
-
All glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood, followed by a standard wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate high-risk/emergency PPE.
-
For solid spills, gently cover with an absorbent material to prevent dust generation.
-
For liquid spills, cover with a chemical absorbent pad or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal:
-
This compound is a halogenated organic compound. All solid waste, contaminated PPE, and cleaning materials should be disposed of in a designated hazardous waste container.
-
While not specifically listed, this waste may fall under EPA hazardous waste codes such as those for chlorinated compounds, depending on local regulations.[10][11] Consult your institution's EHS department for specific disposal protocols and waste codes. Do not dispose of this chemical down the drain or in regular trash.[12]
References
-
Dartmouth College Environmental Health and Safety , Personal Protective Equipment in Chemistry. [Link]
-
Hazmat School , 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
PubMed Central (PMC) , Safe handling of hazardous drugs. [Link]
-
Alberta College of Pharmacy , Personal protective equipment in your pharmacy. (2019-10-30). [Link]
-
Provista , 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
-
ResearchGate , Synthesis of Some New 1,8-Naphthyridines. (2025-08-06). [Link]
-
Chemical Synthesis Database , 5-chloro[13]benzofuro[2,3-b][8][13]naphthyridine. (2025-05-20). [Link]
-
US Environmental Protection Agency , EPA Hazardous Waste Codes. [Link]
-
US Environmental Protection Agency , Waste Code - RCRAInfo. [Link]
-
University of California, Davis , Chemical Waste Name or Mixtures. [Link]
Sources
- 1. 1600512-90-0 | 5-bromo-3-chloro-1,7-naphthyridin-8-ol - AiFChem [aifchem.com]
- 2. Buy 8-Chloro-1,7-naphthyridine-3-carbaldehyde [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. wku.edu [wku.edu]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


